(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
Description
Propriétés
IUPAC Name |
[5-(3,5-dichlorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHYDQFLRPEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647009 | |
| Record name | [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-17-6 | |
| Record name | [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
Introduction
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is a biaryl pyridine derivative that has emerged as a compound of significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a central pyridine ring functionalized with a dichlorophenyl moiety and a reactive hydroxymethyl group, makes it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and, most notably, its role as a potent inhibitor of the proprotein convertase furin, a target of considerable importance for antiviral and anticancer therapies. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising molecule.
Core Chemical Identity and Structure
The foundational attributes of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are summarized below. These identifiers are critical for accurate sourcing, referencing, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 887974-17-6 | [1] |
| Molecular Formula | C₁₂H₉Cl₂NO | [1] |
| Molecular Weight | 254.11 g/mol | [1] |
| IUPAC Name | (5-(3,5-dichlorophenyl)pyridin-3-yl)methanol | N/A |
The molecule's structure is defined by a pyridine ring substituted at the 5-position with a 3,5-dichlorophenyl group and at the 3-position with a hydroxymethyl (-CH₂OH) group.
Caption: 2D structure of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. The table below summarizes computed properties, which are valuable for predicting its behavior in various experimental settings. These properties are derived from computational models and provide estimations for solubility, lipophilicity, and other key characteristics.
| Property | Predicted Value | Method/Source |
| XLogP3-AA | 2.9 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[2] |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18[2] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | Computed by Cactvs 3.4.8.18[2] |
| Solubility | Soluble in Methanol, DMSO, Water | Predicted based on related compounds[3][4] |
| pKa | 13.40 ± 0.10 | Predicted for a similar structure[4] |
The presence of a pyridine nitrogen and a hydroxyl group suggests that the molecule will be soluble in polar organic solvents like DMSO and methanol.[3][4] Its polarity also indicates some degree of water solubility.[3] The predicted XLogP3 value of 2.9 suggests a moderate lipophilicity, a crucial parameter for cell permeability and overall drug-likeness.[2]
Synthesis and Reactivity
The synthesis of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol typically involves a multi-step process culminating in the formation of the key biaryl C-C bond and modification of the functional group at the 3-position of the pyridine ring. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow via Suzuki-Miyaura coupling.
Experimental Protocol: Illustrative Synthesis
The following protocol describes a generalized approach. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
-
Reaction Setup : To a reaction vessel, add 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition : Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final compound.
The reactivity of this molecule is governed by its three main components:
-
Pyridine Ring : The nitrogen atom can act as a base or a nucleophile and can be protonated or alkylated.
-
Hydroxymethyl Group : As a primary alcohol, it can undergo oxidation to form an aldehyde or carboxylic acid, or it can be converted to other functional groups (e.g., halides, ethers, esters). This is a key handle for further chemical modification.
-
Dichlorophenyl Ring : The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution but influence the electronic properties of the ring system.
Applications in Drug Discovery: A Potent Furin Inhibitor
The most compelling application of the (3,5-dichlorophenyl)pyridine scaffold is in the development of inhibitors for the proprotein convertase furin.[5] Furin is a crucial enzyme involved in the maturation of numerous proteins, including growth factors, hormones, and viral envelope proteins.[5] Its overactivity is implicated in various pathologies, including cancer, fibrosis, and viral infections like that caused by SARS-CoV-2.
Mechanism of Action: Induced-Fit Inhibition
Research has revealed that (3,5-dichlorophenyl)pyridine-based molecules inhibit furin through a sophisticated induced-fit mechanism .[5] Unlike traditional inhibitors that bind to the rigid active site of an enzyme, these compounds induce a significant conformational change in furin's active-site cleft upon binding.
Key findings from structural and biophysical studies include:[5]
-
Active Site Rearrangement : The inhibitors cause a substantial rearrangement of the active site, exposing a normally buried tryptophan residue.
-
Hydrophobic Pocket Formation : This rearrangement creates a new, extended hydrophobic surface where the 3,5-dichlorophenyl moiety of the inhibitor binds tightly.
-
Slow Dissociation : This induced-fit binding results in slow off-rate kinetics, meaning the inhibitor remains bound to the enzyme for an extended period, leading to prolonged and potent inhibition.
This unique binding mode offers new avenues for designing highly specific and potent furin inhibitors with improved pharmacological properties.[5]
Caption: Induced-fit mechanism of furin inhibition.
Compounds from this class have demonstrated high cellular potency and significant antiviral activity against SARS-CoV-2, highlighting their potential as broad-spectrum antiviral therapeutics.[5] Furthermore, certain analogues have shown high bioavailability and efficacy in in-vivo models of lung fibrosis.[5][6]
Safety and Handling
While a specific, comprehensive toxicological profile for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is not available, data from related pyridinemethanol compounds suggest that appropriate safety precautions should be taken. The following guidance is based on Safety Data Sheets for structurally similar chemicals.
-
General Hazards : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[9] Handle in a well-ventilated area or under a chemical fume hood.[9]
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9]
-
Storage : Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is more than just a chemical intermediate; it is a key building block at the forefront of modern drug discovery. Its chemical properties, characterized by the interplay of its pyridine, dichlorophenyl, and methanol functionalities, provide a versatile platform for synthetic elaboration. The discovery of its role within a class of potent, induced-fit inhibitors of furin has opened exciting new possibilities for the development of novel therapeutics against a range of diseases, from viral infections to fibrosis and cancer. As research continues, the strategic application of this scaffold is poised to yield next-generation medicines with enhanced potency and specificity.
References
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(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol | 887974-17-6. Moshang Chemical.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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alpha-(3,5-Dichlorophenyl)-3-pyridinemethanol | C12H9Cl2NO | CID 63900537. PubChem.
-
(3,5-Dichlorophenyl)(pyridin-2-yl)methanol. BLDpharm.
-
Crystal structure of bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. IUCr Journals.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
(3,5-Dichloro-pyridin-2-yl)-methanol. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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Chemical Safety Data Sheet MSDS / SDS - 5,6-DICHLORO-3-PYRIDINEMETHANOL. ChemicalBook.
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.
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Pyridine methanol chlorinations. ResearchGate.
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3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molecules.
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Pyridine-3,5-diyldimethanol. Pharmaffiliates.
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(3,5-Dichlorophenyl)(thiophen-2-yl)methanol. ChemScene.
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Pyridine-3-methanol. Sigma-Aldrich.
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research.
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences.
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(3,5-Dichloropyridin-4-yl)methanol. Frontier Specialty Chemicals.
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Chemical Properties of Pyridine, 3,5-dichloro- (CAS 2457-47-8). Cheméo.
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Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents. Benchchem.
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An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development. Benchchem.
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(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol. Fluorochem.
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(5-Fluoro-3-pyridinyl)methanol. Sigma-Aldrich.
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Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen.
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3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. Benchchem.
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3,5-PYRIDINEDIMETHANOL. ChemicalBook.
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(2,5-Dichloropyridin-3-yl)methanol. ChemScene.
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Process for the preparation of 3,5-dichloropyridine. Google Patents.
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Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
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Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Taylor & Francis.
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3-Pyridinemethanol. PubChem.
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Comprehensive Technical Guide on (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol: Synthesis, Characterization, and Application in Furin Inhibitor Design
Executive Summary
As the complexity of target-directed drug discovery increases, the selection of highly functionalized, rigid core scaffolds becomes paramount. (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (CAS: 887974-17-6) has emerged as a critical building block in the development of noncanonical, small-molecule protease inhibitors. Most notably, this biaryl scaffold is the structural foundation for a novel class of furin inhibitors (such as the BOS series) that demonstrate high cellular potency against viral pathogens (e.g., SARS-CoV-2) and respiratory conditions like cystic fibrosis [1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic role in induced-fit target binding.
Chemical Identity & Physicochemical Profiling
The molecule consists of a central pyridine ring substituted at the 5-position with a lipophilic 3,5-dichlorophenyl group, and at the 3-position with a hydroxymethyl handle. This specific arrangement provides a perfect balance of hydrophobic bulk and functional versatility.
Table 1: Core Chemical Identity and Properties
| Property | Specification / Value |
| IUPAC Name | (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol |
| Common Synonyms | [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol; 5-(3,5-dichlorophenyl)-3-pyridinemethanol |
| CAS Registry Number | 887974-17-6 |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol |
| Structural Class | Halogenated Biaryl Pyridine |
| Downstream Derivatives | 5-(3,5-Dichlorophenyl)nicotinaldehyde (CAS: 887973-82-2) |
Application in Drug Development: The Induced-Fit Mechanism
In medicinal chemistry, the 3,5-dichlorophenyl group is rarely just a passive lipophilic appendage; it is frequently utilized to drive profound conformational changes in target proteins. Recent structural biology studies on furin—a proprotein convertase responsible for activating viral glycoproteins and the epithelial sodium channel (ENaC)—reveal that the (3,5-dichlorophenyl)pyridine core inhibits the enzyme via a unique induced-fit mechanism [2].
Upon binding to the active site cleft, the rigid biaryl core forces the displacement of a central buried tryptophan residue (Trp254). This rearrangement exposes a cryptic, extended hydrophobic pocket into which the 3,5-dichlorophenyl moiety perfectly inserts. The hydroxymethyl group of CAS 887974-17-6 serves as the vital synthetic handle, allowing chemists to attach a basic amine tail (e.g., piperidine) that forms a critical salt bridge with Glu236 in the furin active site [1].
Pharmacophore mapping and induced-fit inhibition pathway of furin by the biaryl scaffold.
Synthetic Methodology: A Self-Validating Protocol
The construction of the (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol scaffold is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. As an Application Scientist, I emphasize that the success of this reaction hinges on preventing catalyst poisoning by the basic pyridine nitrogen and ensuring the efficient transmetalation of the sterically hindered boronic acid.
Causality in Reagent Selection
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step. More importantly, its steric bulk prevents the pyridine nitrogen of the starting material from coordinating with and deactivating the palladium center.
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides excellent solubility for the organic substrates at 90 °C. The aqueous component is non-negotiable; it dissolves the K₂CO₃ base, which is required to convert the boronic acid into the highly reactive, electron-rich boronate complex [Ar−B(OH)3]− necessary for transmetalation.
Step-by-Step Synthetic Protocol
Step 1: Reagent Assembly
-
Charge a flame-dried, round-bottom flask with (5-bromopyridin-3-yl)methanol (1.0 equivalent, 10 mmol) and (3,5-dichlorophenyl)boronic acid (1.2 equivalents, 12 mmol).
-
Add K₂CO₃ (3.0 equivalents, 30 mmol) to the flask.
Step 2: Degassing (Critical Step) 3. Suspend the mixture in 1,4-Dioxane (40 mL) and Deionized Water (10 mL). 4. Sparge the biphasic mixture with ultra-pure Argon or N₂ for a minimum of 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will stall the catalytic cycle and result in unreacted starting material.
Step 3: Catalysis & Reaction 5. Quickly add the Pd(dppf)Cl₂ catalyst (0.05 equivalents, 5 mol%) under a positive stream of Argon. 6. Attach a reflux condenser and heat the reaction block to 90 °C for 4–6 hours. 7. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the mass peak for the bromopyridine starting material (m/z ~188) is entirely replaced by the product mass (m/z ~254).
Step 4: Workup & Isolation 8. Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 × 30 mL) to remove the dioxane and inorganic salts. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol as an off-white solid.
Synthetic workflow from basic starting materials to advanced furin inhibitor intermediates.
Analytical Validation
To ensure the integrity of the synthesized batch before downstream functionalization, rigorous analytical validation is required.
HPLC Purity Analysis
Because the compound contains a basic pyridine ring, standard reverse-phase chromatography will suffer from severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To counteract this, an acidic modifier must be used.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Causality: TFA acts as an ion-pairing agent, protonating the pyridine nitrogen and shielding it from silanol interactions, ensuring sharp, symmetrical peaks).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Table 2: Optimized HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
¹H NMR Structural Confirmation (400 MHz, CDCl₃)
-
Pyridine Protons: Expect two highly deshielded singlets or fine doublets around δ 8.5–8.8 ppm corresponding to the protons at the 2- and 6-positions of the pyridine ring, driven by the electron-withdrawing nature of the nitrogen.
-
Phenyl Protons: A triplet at ~δ 7.4 ppm (para-proton) and a doublet at ~δ 7.5 ppm (ortho-protons) for the 3,5-dichlorophenyl ring.
-
Hydroxymethyl Group: A sharp singlet (or doublet if coupled to the hydroxyl) around δ 4.8 ppm integrating to 2H (-CH₂ OH), and a broad singlet around δ 2.5–3.0 ppm for the -OH proton (exchangeable with D₂O).
References
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol as a Furin Inhibitor Candidate: Mechanistic Insights and Preclinical Evaluation
Executive Summary & Rationale
Furin is a calcium-dependent serine endoprotease of the proprotein convertase (PC) family, responsible for the proteolytic maturation of numerous physiological and pathogenic precursor proteins. Because its recognition motif (R-X-K/R-R↓) is essential for the activation of viral glycoproteins (e.g., SARS-CoV-2 Spike protein) and profibrotic cytokines (e.g., pro-TGF-β), furin has emerged as a high-value therapeutic target[1],[2].
Historically, furin inhibitors have been peptide-based (e.g., decanoyl-RVKR-CMK or α1-PDX)[3]. While potent, these substrate-mimetic compounds suffer from poor oral bioavailability, rapid proteolytic degradation, and off-target toxicity. The discovery of non-peptidic small molecules featuring a (3,5-dichlorophenyl)pyridine core—often referred to as the BOS series developed by Boston Pharmaceuticals—represents a critical paradigm shift[4].
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is a highly potent representative of this class. This whitepaper details the causality behind its unique induced-fit binding mechanism, outlines the self-validating experimental workflows required for its preclinical evaluation, and provides a comparative data synthesis against legacy inhibitors.
Mechanistic Causality: The Induced-Fit Paradigm
Unlike traditional competitive inhibitors that rigidly dock into the S1–S4 substrate-binding pockets, (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol operates via a dynamic, induced-fit mechanism [1]. Understanding this structural rearrangement is critical for rational drug design and assay development.
-
The Trp254 Conformational Switch: In apo-furin, the Tryptophan 254 (Trp254) residue is buried within the active-site cleft. Upon binding of the pyridine-methanol scaffold, Trp254 undergoes a dramatic ~180° side-chain flip[4].
-
Hydrophobic Pocket Formation: This conformational flip exposes a previously occluded, extended hydrophobic surface patch. The 3,5-dichlorophenyl moiety of the inhibitor inserts precisely into this newly formed pocket, driven by favorable desolvation energies and van der Waals interactions[1],[5].
-
Kinetic Consequences: The structural rearrangement sterically blocks access to the catalytic S1 and S2 pockets. More importantly, it traps the inhibitor in a highly stable complex, resulting in exceptionally slow off-rate ( koff ) binding kinetics[1]. This translates to prolonged target residence time, a highly desirable trait for in vivo efficacy.
Caption: Logical flow of the induced-fit mechanism driven by the (3,5-dichlorophenyl)pyridine scaffold.
Experimental Protocols & Self-Validating Systems
To rigorously evaluate (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol, researchers must employ a self-validating triad of assays: biochemical quantification, biophysical kinetic profiling, and structural confirmation. The following protocols are engineered to account for the compound's unique kinetic properties.
Protocol A: Label-Free MALDI-TOF MS Furin Activity Assay
Traditional fluorogenic assays often suffer from compound auto-fluorescence interference. A label-free Mass Spectrometry (MS) approach provides unambiguous quantification of the enzymatic product[1].
-
Step 1: Enzyme Preparation. Dilute recombinant human furin to a highly sensitive working concentration of 0.02 nM in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.005% Triton X-100). Causality: Low enzyme concentration is strictly required to accurately measure IC50 values of tight-binding ligands without violating the Michaelis-Menten assumption of [E]≪[I] .
-
Step 2: Inhibitor Pre-Incubation. Dispense the inhibitor (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the furin solution and pre-incubate for 30 minutes at 37°C . Causality: Because the induced-fit mechanism relies on a structural rearrangement (Trp254 flip), the association rate is slow. Skipping pre-incubation will result in artificially inflated (weaker) IC50 values.
-
Step 3: Substrate Cleavage. Add 1 µM of a target peptide substrate (e.g., SARS-CoV-2 S-protein derived). Incubate for 45 minutes.
-
Step 4: Quenching & Acquisition. Quench with 1% trifluoroacetic acid (TFA). Spot 1 µL onto a MALDI target plate pre-spotted with α-cyano-4-hydroxycinnamic acid (CHCA). Acquire mass spectra and calculate the IC50 by plotting the ratio of cleaved product to intact substrate[1],[5].
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
To validate the slow off-rate hypothesized by the structural data, SPR must be optimized for long dissociation phases[1].
-
Step 1: Immobilization. Immobilize recombinant furin onto a CM5 sensor chip via standard amine coupling (target ~3000 Response Units).
-
Step 2: Association Phase. Inject varying concentrations of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (0.5 nM to 50 nM) in running buffer (HBS-P+ with 1 mM CaCl₂ and 1% DMSO) at 30 µL/min for 300 seconds.
-
Step 3: Extended Dissociation Phase. Monitor dissociation for a minimum of 600 to 900 seconds . Causality: Standard 60-second dissociation protocols will fail to capture the slow koff characteristic of the tight hydrophobic pocket binding, leading to inaccurate KD calculations.
-
Step 4: Kinetic Fitting. Fit the resulting sensorgrams to a two-state reaction model (conformational change model) rather than a simple 1:1 Langmuir model, reflecting the apo-to-bound structural shift.
Caption: Tri-modal, self-validating experimental workflow for furin inhibitor characterization.
Quantitative Data Summary
The transition from peptidic to non-peptidic scaffolds yields significant improvements in binding kinetics and physiological stability. The table below synthesizes the pharmacological profile of the (3,5-dichlorophenyl)pyridine class compared to legacy inhibitors[1],[6],[3].
| Inhibitor Class | Representative Compound | Binding Mechanism | Primary Interaction | IC50 / Ki | Off-Rate Kinetics ( koff ) |
| Peptidic (Irreversible) | Decanoyl-RVKR-CMK | Covalent Alkylation | His194 | ~1.0 nM | N/A (Irreversible) |
| Peptidic (Reversible) | α1-PDX | Competitive | S1–S4 Pockets | ~20.0 nM | Fast / Transient |
| Non-Peptidic (BOS-type) | (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol | Induced-Fit | Trp254 / Hydrophobic Pocket | < 5.0 nM | Slow ( <10−3s−1 ) |
Therapeutic Implications: Pathway Intervention
By effectively inhibiting furin, (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol halts downstream pathogenic signaling. In viral infections, it prevents the cleavage of the SARS-CoV-2 Spike protein, a prerequisite for viral entry into human host cells[1],[4]. In fibrotic diseases, it prevents the maturation of pro-TGF-β into active TGF-β1, thereby halting the transformation of epithelial cells into active fibroblasts[2],[7].
Caption: Dual therapeutic intervention pathways of furin inhibition in viral pathogenesis and fibrosis.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 883-893.[Link]
-
Jerala, R., et al. (2023). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Pharmaceuticals, 16(3), 350. (Contextualizes the BOS series and Trp254 flip).[Link]
- Boston Pharmaceuticals / GlaxoSmithKline (2019/2023).Furin Inhibitors (US Patent 11,773,078 B2).
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Kacprzak, M. M., et al. (2009). A Novel Enediynyl Peptide Inhibitor of Furin That Blocks Processing of proPDGF-A, B and proVEGF-C. PLoS One, 4(11), e7700. (Contextualizes legacy peptide inhibitors).[Link]
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Application Note: Synthesis Protocol for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (CAS: 887974-17-6) Application: Building block for kinase inhibitors, epigenetic modulators, and advanced agrochemicals.
Retrosynthetic Strategy & Reaction Design
The target molecule, (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol, features a biaryl axis connecting a highly electron-deficient pyridine ring to a lipophilic 3,5-dichlorophenyl moiety. The most robust, scalable, and atom-economical approach to construct this C–C bond is the Suzuki-Miyaura cross-coupling [1].
Our protocol utilizes the direct coupling of (5-bromopyridin-3-yl)methanol (CAS: 37669-64-0) with (3,5-dichlorophenyl)boronic acid (CAS: 67492-50-6).
Causality Behind Experimental Choices:
-
Leaving Group (Bromide vs. Chloride): The 5-bromo substituent on the pyridine ring provides the optimal balance of reactivity and stability. Aryl bromides undergo oxidative addition significantly faster than aryl chlorides, allowing for milder reaction temperatures[2].
-
Unprotected Hydroxyl Group: Protecting the primary aliphatic alcohol (-CH₂OH) is unnecessary. The Suzuki-Miyaura conditions are highly tolerant of free hydroxyls, avoiding wasteful protection/deprotection steps and improving overall synthetic efficiency[3].
-
Catalyst Selection (Pd(dppf)Cl₂): We utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black—a common issue when coupling electron-deficient heterocycles[4].
-
Solvent System (1,4-Dioxane/H₂O): A 4:1 biphasic mixture ensures complete dissolution of both the lipophilic organic substrates and the inorganic base (K₂CO₃), facilitating the crucial transmetalation step at the solvent interface.
Mechanistic Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species inserts into the C–Br bond of the pyridine derivative (Oxidative Addition). Concurrently, the inorganic base activates the boronic acid into a reactive boronate complex, which transfers the 3,5-dichlorophenyl group to the palladium center (Transmetalation). Finally, the two aryl groups couple to form the target molecule, regenerating the Pd(0) catalyst (Reductive Elimination)[5].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data & Reagent Table
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| (5-bromopyridin-3-yl)methanol | 188.02 | 1.00 | 1.88 g | Electrophile |
| (3,5-Dichlorophenyl)boronic acid | 190.82 | 1.20 | 2.29 g | Nucleophile |
| K₂CO₃ | 138.20 | 2.50 | 3.45 g | Base / Activator |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg | Pre-catalyst |
| 1,4-Dioxane | N/A | N/A | 40.0 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 10.0 mL | Aqueous Solvent |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup & Degassing (Critical Step)
Self-Validation Checkpoint: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add (5-bromopyridin-3-yl)methanol (1.88 g, 10.0 mmol), (3,5-dichlorophenyl)boronic acid (2.29 g, 12.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol) to the flask.
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Degassing: Submerge a long needle into the solvent mixture and sparge with Argon (or N₂) for exactly 15 minutes while stirring gently.
-
Briefly remove the sparging needle, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol), and resume sparging for an additional 5 minutes.
Phase 2: Heating & In-Process Control (IPC)
-
Transfer the flask to a pre-heated oil bath set to 90 °C . Maintain a positive pressure of Argon using a Schlenk line or balloon.
-
Stir vigorously (800 rpm) to ensure maximum surface area at the biphasic interface.
-
IPC Monitoring: After 4 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL of EtOAc and analyze via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS.
-
Validation: The starting bromide (R_f ~ 0.3) should be completely consumed. The product will appear as a new, UV-active spot at R_f ~ 0.45. LC-MS should show a dominant peak at m/z 254.0 [M+H]⁺.
-
Phase 3: Workup & Isolation
-
Once complete conversion is confirmed, remove the flask from the oil bath and cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark-brown residue.
Phase 4: Purification
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and dry-load onto 5 g of silica gel.
-
Purify via flash column chromatography (Stationary phase: Silica gel 60; Mobile phase gradient: 10% to 60% EtOAc in Hexanes).
-
Pool the product-containing fractions and concentrate in vacuo to afford (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol as an off-white to pale yellow solid. (Expected Yield: 75-85%).
Analytical Characterization (Self-Validating System)
To ensure scientific integrity and confirm the success of the synthesis, the isolated compound must match the following physicochemical parameters:
| Analytical Technique | Expected Data / Signals |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₀Cl₂NO⁺ [M+H]⁺: 254.01; Found: ~254.0. (Note the characteristic 3:2:1 isotopic distribution pattern for two chlorine atoms). |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (d, J = 2.2 Hz, 1H, Py-H), 8.62 (d, J = 2.0 Hz, 1H, Py-H), 7.95 (t, J = 2.1 Hz, 1H, Py-H), 7.46 (d, J = 1.8 Hz, 2H, Ar-H), 7.41 (t, J = 1.8 Hz, 1H, Ar-H), 4.82 (s, 2H, -CH₂-), 2.15 (br s, 1H, -OH). |
| TLC (50% EtOAc/Hexanes) | R_f = 0.45 (UV active at 254 nm). |
Troubleshooting & Causality (E-E-A-T Insights)
-
Incomplete Conversion: If LC-MS indicates unreacted starting material after 6 hours, the most likely culprit is catalyst deactivation due to poor degassing. Solution: Add an additional 0.02 eq of Pd catalyst and 0.5 eq of boronic acid, re-degas, and heat for 2 more hours.
-
Formation of Protodeboronation Byproduct: Boronic acids can undergo protodeboronation (yielding 1,3-dichlorobenzene) if the transmetalation step is too slow. Solution: Ensure the K₂CO₃ is finely powdered and fully dissolved in the aqueous phase to maximize the formation of the reactive boronate species.
-
Palladium Scavenging: Pyridine derivatives can coordinate residual palladium, causing the final product to have a dark tint. Solution: Stir the combined organic extracts with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 2 hours prior to concentration and chromatography.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. URL:[Link]
-
Chemistry LibreTexts. "2.6: Suzuki-Miyaura Coupling." Supplemental Modules (Organic Chemistry), 2019. URL:[Link]
-
Mase, T. et al. "Direct synthesis of hetero-biaryl compounds containing an unprotected NH2 group via Suzuki-Miyaura reaction." Tetrahedron Letters, 2005, 46 (20), 3573-3577. URL:[Link]
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Application Notes & Protocols: Strategic Application of Grignard Reagents for the Functionalization of Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, methodologies for its precise functionalization are of paramount importance. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to alkylated and arylated pyridines. However, the inherent electronic properties and the presence of additional functional groups on the pyridine ring introduce significant challenges in terms of regioselectivity and chemoselectivity.
This technical guide provides an in-depth exploration of the addition of Grignard reagents to functionalized pyridines. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights into overcoming common synthetic hurdles. The protocols described herein are designed as self-validating systems, providing researchers with the necessary tools to successfully navigate these complex transformations.
The Core Challenge: Overcoming Pyridine's Inherent Reactivity
Unmodified pyridine is often unreactive towards nucleophilic addition due to its aromaticity. To facilitate the reaction with a Grignard reagent, the pyridine ring must first be activated, rendering it more electrophilic. The two predominant strategies for activation are the formation of N-acylpyridinium salts and pyridine N-oxides . The choice of activation strategy is critical as it dictates the subsequent regiochemical outcome of the Grignard addition.
-
N-Acylpyridinium Salts : Treatment of pyridine with an acylating agent (e.g., a chloroformate) generates a highly electrophilic pyridinium salt. Hard nucleophiles, such as Grignard reagents, typically exhibit a strong preference for addition at the 2-position.[1] However, controlling this regioselectivity remains a significant synthetic challenge, often leading to mixtures of 1,2- and 1,4-dihydropyridine isomers after addition.[1][2] Recent advances have utilized chiral copper catalysts to achieve highly regio- and enantioselective 1,4-dearomatization of pyridinium salts.[2][3]
-
Pyridine N-Oxides : This strategy offers a robust and highly regioselective route to 2-substituted pyridines.[4][5] The N-oxide functionality activates the ring towards nucleophilic attack, primarily at the C2 and C6 positions, and simultaneously prevents the pyridine nitrogen's lone pair from complexing with the Grignard reagent. This method is compatible with a wide range of functional groups, including esters, halogens, and nitriles.[6]
Caption: Core activation strategies for Grignard addition to pyridines.
Navigating Chemoselectivity with Common Functional Groups
When the pyridine ring bears other electrophilic functional groups, the Grignar-d reagent can react at multiple sites. Understanding the hierarchy of reactivity is crucial for achieving the desired transformation.
Halopyridines: A Gateway to Cross-Coupling and Direct Functionalization
Halogenated pyridines are versatile substrates. The C-X bond can be the site of reaction, or it can be inert while the Grignard adds to the activated ring.
-
Halogen-Magnesium Exchange : A powerful strategy involves the selective formation of a pyridyl Grignard reagent from a halopyridine (typically bromo- or iodo-pyridines) using reagents like isopropylmagnesium chloride (iPrMgCl).[7] This newly formed pyridyl Grignard can then be reacted with a wide range of electrophiles. This method is highly efficient and proceeds under mild conditions.[7]
-
Kumada Cross-Coupling : Pyridyl Grignard reagents can be used in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds.[8][9][10] This approach, however, can be challenging due to the tendency of 2-pyridyl Grignard reagents to cause catalyst inhibition.[11]
-
Inert Halogens : In the context of pyridine N-oxide chemistry, halogen atoms can be unreactive towards the Grignard reagent, allowing for selective addition to the C2 position of the ring.[12]
Cyanopyridines: Synthesis of Pyridyl Ketones
The reaction of a Grignard reagent with a nitrile is a classic method for synthesizing ketones.[13] This transformation proceeds in two distinct stages:
-
Addition : The Grignard reagent adds to the electrophilic carbon of the nitrile, forming a stable intermediate imine salt (a magnesium salt of a ketimine).[14]
-
Hydrolysis : Subsequent workup with aqueous acid hydrolyzes the imine to the corresponding ketone.[13][15]
This two-step sequence allows for the efficient synthesis of valuable pyridyl ketones, which are key intermediates in pharmaceutical synthesis.[14]
Caption: Workflow for the synthesis of pyridyl ketones from cyanopyridines.
Curated Protocols for High-Impact Transformations
The following protocols are presented with detailed, step-by-step instructions and insights into critical parameters.
Protocol 1: Regiospecific Synthesis of 2-Arylpyridines via Pyridine N-Oxide
This protocol, adapted from the work of Andersson, Almqvist, and Olsson, provides a reliable, transition-metal-free method for the synthesis of 2-substituted pyridines.[4] It leverages the high regioselectivity of Grignard addition to pyridine N-oxides.
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
Aryl or Alkynyl Grignard Reagent (e.g., PhMgBr, 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride (3.0 eq)
-
Saturated aqueous NaHCO₃
-
Brine, Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup : To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyridine N-oxide (1.0 eq).
-
Solvent Addition : Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Grignard Addition : Cool the solution to 0 °C. Add the Grignard reagent solution dropwise via syringe over 15-20 minutes.
-
Reaction : After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Rearomatization : Cool the mixture to 0 °C and slowly add acetic anhydride (3.0 eq). Causality Note: The initial addition product is a dihydropyridine derivative. Acetic anhydride facilitates the elimination and subsequent rearomatization to the stable pyridine ring system.
-
Heating : Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C (oil bath temperature) for 1-2 hours.[4]
-
Workup : Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Grignard Reagent (R-MgX) | Pyridine N-Oxide | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Pyridine N-oxide | 2-Phenylpyridine | 86% | [4] |
| 4-Methoxyphenylmagnesium bromide | Pyridine N-oxide | 2-(4-Methoxyphenyl)pyridine | 81% | [4] |
| Phenylethynylmagnesium bromide | Pyridine N-oxide | 2-(Phenylethynyl)pyridine | 75% | [4] |
| Ethylmagnesium bromide | Pyridine N-oxide | 2-Ethylpyridine | 41% | [4] |
Protocol 2: Selective Functionalization via Bromine-Magnesium Exchange
This protocol details the selective formation of a Grignard reagent at a bromine-substituted position, which is then trapped with an electrophile. It is based on a highly efficient procedure for functionalizing 3-bromo-2-chloropyridine.[7]
Materials:
-
3-Bromo-2-chloropyridine (1.0 eq)
-
Isopropylmagnesium chloride (iPrMgCl) in THF (1.05 eq)
-
Electrophile (e.g., Benzaldehyde, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup : Under an inert atmosphere, add 3-bromo-2-chloropyridine (1.0 eq) to an oven-dried flask.
-
Solvent Addition : Add anhydrous THF via syringe.
-
Grignard Formation (Br-Mg Exchange) : Cool the solution to 0 °C. Slowly add the iPrMgCl solution dropwise. Causality Note: The Br-Mg exchange is much faster than exchange with the more electron-rich C-Cl bond, ensuring high selectivity for the formation of 2-chloro-3-pyridylmagnesium chloride.
-
Reaction : Allow the mixture to stir at room temperature for 1-2 hours. Formation of the Grignard reagent may be indicated by a color change.
-
Electrophile Addition : In a separate flask, dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF. Cool the freshly prepared Grignard solution to 0 °C and slowly add the electrophile solution dropwise.
-
Warming and Completion : After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quenching : Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: The quenching of a Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.
-
Workup and Purification : Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Protocol 3: Synthesis of 2-(4-Chlorobenzoyl)pyridine from 2-Cyanopyridine
This protocol provides a clear workflow for the synthesis of a pyridyl ketone, a common structure in active pharmaceutical ingredients (APIs).[14]
Materials:
-
Magnesium turnings (1.2 eq)
-
p-Chlorobromobenzene (1.0 eq)
-
2-Cyanopyridine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator)
-
Saturated aqueous NH₄Cl
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
Procedure:
-
Grignard Reagent Formation : To an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of p-chlorobromobenzene (1.0 eq) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color). Once initiated, add the remainder of the p-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes.
-
Reaction with Nitrile : In a separate flask, dissolve 2-cyanopyridine (1.1 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared Grignard reagent via cannula or syringe.
-
Reaction Completion : After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates consumption of the 2-cyanopyridine.
-
Quenching : Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Hydrolysis : Acidify the mixture with aqueous HCl to hydrolyze the intermediate imine to the ketone. Stir for 30-60 minutes.
-
Workup and Purification : Extract the product with ethyl acetate (3x). Combine the organic phases and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[14]
Conclusion and Future Outlook
The addition of Grignard reagents to functionalized pyridines remains a cornerstone of heterocyclic chemistry. By understanding the principles of pyridine activation, regioselectivity, and the relative reactivity of common functional groups, researchers can strategically design synthetic routes to complex and valuable molecules. The use of pyridine N-oxides provides a particularly robust and selective method for introducing substituents at the 2-position.[4][16] Concurrently, modern catalytic methods are enabling unprecedented control over the asymmetric dearomatization of pyridinium salts, opening new avenues for the synthesis of chiral N-heterocycles.[2][17] The protocols and insights provided in this guide serve as a practical resource for chemists aiming to leverage these powerful transformations in drug discovery and materials science.
References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
-
Benchchem. (n.d.). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Benchchem Application Notes.
-
Zhang, F., Zhang, S., & Duan, X.-F. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters, 14(21), 5620–5623.
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis.
-
Wang, Z., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science.
-
Zhang, F., Zhang, S., & Duan, X.-F. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters.
-
Scribd. (n.d.). Grignard Reactions with Esters and Mechanisms.
-
ResearchGate. (n.d.). SPO ligands enabling the Kumada coupling of 2-pyridyl Grignard reagents.
-
ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes.
-
Sarpong, R., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(7), 3874–3933.
-
Thieme Chemistry. (n.d.). Manganese-Catalyzed Kumada Cross-Coupling Reactions of Aliphatic Grignard Reagents with N-Heterocyclic Chlorides.
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Efficient, mild and completely regioselective synthesis of substituted pyridines. Chemical Communications.
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2-Alkyl(Aryl)-2,3-dihydro-4-pyridones by Addition of Grignard Reagents to Chiral 1-Acyl-4-methoxypyridinium Salts.
-
Ackermann, L., et al. (2010). Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents. Chemistry, 16(11), 3300–3303.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines.
-
ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
-
Andersson, H., Almqvist, F., & Olsson, R. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346.
-
Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent.
-
Andersson, H., Almqvist, F., & Olsson, R. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
-
Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-(4-Chlorobenzoyl)pyridine. Benchchem Application Notes.
-
O'Brien, C. J., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 24(50), 13096–13112.
-
ResearchGate. (n.d.). Kumada–Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents.
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Advanced Purification Protocols for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol: Overcoming Palladium Coordination and Biaryl Impurities
Introduction & Chemical Context
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (CAS: 887974-17-6) is a highly functionalized biaryl compound featuring a basic pyridine ring, a hydrogen-bond-donating benzylic alcohol, and a lipophilic 3,5-dichlorophenyl moiety[1][2]. Synthesized primarily via Palladium-catalyzed Suzuki-Miyaura cross-coupling, this compound presents unique purification challenges. The convergence of these distinct functional groups complicates standard isolation workflows[3].
This application note details a field-proven, three-stage purification strategy designed to yield high-purity (>99%) material suitable for advanced drug development, biological assays, and analytical standardization.
Mechanistic Challenges & Causality
To design an effective purification protocol, one must first understand the causality behind the separation failures commonly observed with this class of molecules:
-
Palladium Scavenging & Coordination: Residual palladium from the Suzuki coupling is notoriously difficult to remove from pyridine-containing active pharmaceutical ingredients (APIs). The pyridine nitrogen acts as a strong Lewis base, forming highly stable, soluble complexes with Pd(II) species. As highlighted in literature, palladium-pyridine frameworks can be so stable that they resist standard aqueous washing or simple Celite filtration, often requiring specialized scavenging protocols to reduce metal content below the 10 ppm regulatory threshold[4].
-
Chromatographic Tailing: The basicity of the pyridine ring leads to strong, secondary interactions with the acidic silanol groups on standard silica gel. This causes severe peak tailing, reducing the resolution between the target compound and closely eluting impurities such as unreacted starting materials or homocoupled byproducts (e.g., 3,3',5,5'-tetrachlorobiphenyl)[5].
Experimental workflow for the purification of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol.
Experimental Protocols (Step-by-Step)
Protocol A: Post-Reaction Workup & Palladium Scavenging
Standard filtration only removes insoluble Pd(0) black. To break the soluble Pd-pyridine complexes, a functionalized scavenger with a higher affinity for palladium must be employed[6][7].
-
Quenching: Upon completion of the Suzuki coupling, cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (10 volumes relative to the reaction volume).
-
Aqueous Workup: Wash the organic layer with deionized water (3 × 5 volumes) to remove inorganic bases (e.g., K₂CO₃ or Na₂CO₃) and water-soluble boronic acid derivatives[3].
-
Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol, 3-5 equivalents relative to the initial Pd catalyst loading) to the organic phase. Stir the suspension vigorously at 40 °C for 4–6 hours. Causality: The soft nucleophilic thiol groups effectively outcompete the pyridine nitrogen for the soft Pd(II) ions, breaking the soluble complex[4][6].
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake with additional EtOAc. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol B: Flash Column Chromatography
To overcome the tailing effect caused by the pyridine moiety, the stationary phase must be deactivated[5].
-
Column Preparation: Slurry-pack the silica gel column using a solvent system of Hexanes containing 1% Triethylamine (TEA). Causality: The TEA neutralizes the strongly acidic silanol sites on the silica, preventing them from binding to the basic pyridine nitrogen of the target molecule.
-
Loading: Dissolve the crude product in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel.
-
Elution: Elute using a gradient of Hexanes to EtOAc (containing 1% TEA). The highly lipophilic homocoupled byproduct (3,3',5,5'-tetrachlorobiphenyl) will elute rapidly in the non-polar fractions. The target (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol will elute as the polarity increases.
-
Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine the pure fractions and concentrate under reduced pressure.
Protocol C: Final Polish via Recrystallization
Chromatography may leave trace organic impurities or residual TEA. Recrystallization serves as the final, self-validating polishing step to ensure crystalline purity[5].
-
Dissolution: Dissolve the chromatographed solid in a minimum volume of hot Toluene (approx. 80 °C).
-
Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.
-
Isolation: Collect the white crystalline solid via vacuum filtration, wash with cold Heptane, and dry in a vacuum oven at 45 °C for 12 hours.
Troubleshooting logic and impurity separation pathways during purification.
Quantitative Data Summaries
Table 1: Impurity Profile and Separation Strategy
| Impurity Type | Origin / Source | Physicochemical Property | Primary Removal Strategy |
| Inorganic Salts | Base/Buffer from Suzuki coupling | Highly water-soluble | Aqueous workup (Water/EtOAc partition) |
| Residual Palladium | Pd(0) / Pd(II) catalyst | Forms soluble complexes with pyridine | Thiol-functionalized silica scavenging |
| Homocoupled Byproduct | 3,3',5,5'-Tetrachlorobiphenyl | Highly lipophilic, non-polar | Early elution in flash chromatography |
| Unreacted Starting Material | Pyridyl halide / Boronic acid | Intermediate polarity | Separated via optimized chromatography gradient |
Table 2: Comparison of Palladium Scavenging Techniques
| Scavenging Technique | Mechanism of Action | Typical Residual Pd (ppm) | Suitability for Pyridine APIs |
| Celite Filtration | Physical entrapment of insoluble Pd(0) | 500 - 1500 ppm | Poor (leaves soluble Pd-pyridine complexes) |
| Activated Carbon | Non-specific surface adsorption | 100 - 300 ppm | Moderate (can adsorb the target API) |
| Aqueous L-Cysteine Wash | Chelation via aqueous phase partitioning | 20 - 50 ppm | Good (requires rigorous phase separation) |
| Thiol-Functionalized Silica | Covalent trapping via soft S-Pd coordination | < 10 ppm | Excellent (outcompetes pyridine coordination) |
References
-
Title: (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol | 887974-17-6 Source: Molaid URL: [Link]
-
Title: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry (RSC) Books URL: [Link]
-
Title: Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
- 1. (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol - CAS号 887974-17-6 - 摩熵化学 [molaid.com]
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- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Kinase Inhibition Assays
Introduction: The Central Role of Kinases in Cellular Signaling and Drug Discovery
Protein kinases are a large and crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, metabolism, and apoptosis.[2][3][4] Given their central role in cellular function, it is not surprising that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[1][2][5] Consequently, protein kinases have become one of the most important classes of drug targets in modern medicine.[6][7][8]
The development of small molecule kinase inhibitors requires robust and reliable methods to quantify their potency and selectivity. The in vitro kinase inhibition assay is a cornerstone of this process, providing a direct measure of a compound's ability to interfere with the catalytic activity of a purified kinase.[5][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and data analysis of in vitro kinase inhibition assays, with a focus on ensuring scientific integrity and generating high-quality, reproducible data.
Pillar 1: The Biochemical Principle of Kinase Inhibition Assays
At its core, an in vitro kinase assay reconstitutes the phosphorylation event in a controlled environment. The fundamental components of this reaction are:
-
The Kinase: The specific enzyme of interest.
-
The Substrate: A peptide or protein that is specifically phosphorylated by the kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor.
-
The Inhibitor: The test compound whose effect on the kinase activity is being evaluated.
The assay measures the amount of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the test compound. The inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][8][9][10]
The choice of detection method is critical and dictates the assay format. A wide variety of assay technologies have been developed, each with its own advantages and disadvantages.[6][11] These can be broadly categorized into:
-
Radiometric Assays: Historically considered the "gold standard," these assays use radiolabeled ATP (typically [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[3][12][13][14][15][16] They are highly sensitive and directly measure catalytic activity.[13][15] However, they require specialized handling of radioactive materials and generate radioactive waste.[3]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor kinase activity. Common formats include:
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[1][17][18][19][20][21]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor and an acceptor fluorophore, which is modulated by the phosphorylation event.[1][22]
-
-
Luminescence-Based Assays: These assays are typically homogeneous "add-and-read" formats that are well-suited for high-throughput screening (HTS).[3][23] They often measure the amount of ATP remaining after the kinase reaction or the amount of ADP produced.[2][23][24][25][26] The ADP-Glo™ Kinase Assay is a widely used example that quantifies the amount of ADP produced.[2][27]
Pillar 2: A Self-Validating Experimental Protocol: The Luminescence-Based Kinase Inhibition Assay
This section provides a detailed protocol for a luminescence-based kinase inhibition assay, a popular format due to its high sensitivity, broad applicability, and amenability to automation.[3][23][24] The protocol is designed to be self-validating through the inclusion of appropriate controls.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Materials and Reagents
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test inhibitor compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Reagent Preparation:
-
Kinase Solution: Dilute the kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Dissolve the substrate in kinase assay buffer to the desired working concentration.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in kinase assay buffer. A common starting point is the Km value of ATP for the specific kinase.[28][29][30]
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution.[27]
-
-
Assay Setup:
-
Add 5 µL of the kinase solution to each well of the assay plate.
-
Add 2.5 µL of the inhibitor dilution series or DMSO (for no-inhibitor and maximal activity controls) to the appropriate wells.
-
Add 2.5 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection (Using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27]
-
Incubate at room temperature for 40 minutes.[27]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[27]
-
Incubate at room temperature for 30-60 minutes.[27]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Essential Controls for a Self-Validating Assay
| Control Type | Description | Purpose |
| No-Enzyme Control | All reaction components except the kinase. | Defines the background signal. |
| Maximal Activity (0% Inhibition) | All reaction components with DMSO instead of inhibitor. | Represents the uninhibited kinase activity. |
| Minimal Activity (100% Inhibition) | All reaction components with a known potent inhibitor at a high concentration. | Defines the signal at complete inhibition. |
Pillar 3: Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data is first normalized using the controls:
Percent Inhibition = 100 * (1 - (Signalinhibitor - Signalno-enzyme) / (Signalmax-activity - Signalno-enzyme))
Determining the IC50 Value
The IC50 value is determined by plotting the percent inhibition as a function of the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[5]
Caption: Logic flow for IC50 value determination.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[31][32][33][34] It takes into account both the dynamic range of the assay and the data variation.
Z' = 1 - (3 * (σmax + σmin)) / |μmax - μmin|
Where:
-
μmax and σmax are the mean and standard deviation of the maximal activity control.
-
μmin and σmin are the mean and standard deviation of the minimal activity control.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay[31][32][33][35] |
| 0 to 0.5 | Acceptable assay[33][35] |
| < 0 | Unacceptable assay[31][33][35] |
A Z'-factor ≥ 0.5 indicates a clear separation between the positive and negative controls and is generally considered the minimum for a reliable screening assay.[32][33]
Trustworthiness and Causality in Experimental Choices
-
ATP Concentration: The choice of ATP concentration is a critical experimental parameter.[28][29] For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[29][30] Performing the assay at the ATP Km allows for a more direct comparison of inhibitor potencies (Ki).[28][29][30] However, using a physiological ATP concentration (typically in the millimolar range) can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[28][29][30]
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds in the linear range, where the reaction rate is proportional to the enzyme concentration and substrate is not limiting.[1] Substrate depletion should be avoided as it can lead to non-linear reaction kinetics and inaccurate IC50 values.[1]
-
DMSO Concentration: The concentration of the solvent used to dissolve the inhibitor (typically DMSO) should be kept constant across all wells and at a level that does not significantly impact kinase activity.[1]
Conclusion
The in vitro kinase inhibition assay is an indispensable tool in drug discovery. By carefully considering the assay format, optimizing reaction conditions, and including appropriate controls, researchers can generate high-quality, reproducible data that accurately reflects the potency of kinase inhibitors. The protocols and principles outlined in this application note provide a robust framework for conducting these assays with scientific rigor, ultimately accelerating the development of novel kinase-targeted therapies.
References
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
Vidugiriene, J., Zegzouti, H., & Goueli, S. A. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(4), 372–381. [Link]
-
BMG LABTECH. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening, 13(2), 73–90. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 759, 99–110. [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Hastie, C. J., & Cohen, P. (2005). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968–971. [Link]
-
Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Wölfel, C., Brehm, M., & Leissring, M. A. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4217. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
Križan, M., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Schade, M., & Gunning, P. T. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8196. [Link]
-
Molecular Devices. (2026, March 4). Fluorescence Polarization (FP). Retrieved from [Link]
-
Le, V. D., & Lin, H. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 486, 46–48. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Journal of Biomolecular Screening, 13(2), 73–90. [Link]
-
Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
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- 2. bpsbioscience.com [bpsbioscience.com]
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- 4. bellbrooklabs.com [bellbrooklabs.com]
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- 6. benthamdirect.com [benthamdirect.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
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- 14. revvity.com [revvity.com]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. promega.com [promega.com]
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- 35. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes & Protocols: The Strategic Application of Dichlorophenylpyridine Intermediates in Modern Drug Discovery
Abstract
The dichlorophenylpyridine scaffold represents a class of highly versatile and strategically important intermediates in medicinal chemistry. The presence of two chlorine atoms on the pyridine ring, combined with the dichlorophenyl moiety, offers multiple, distinct reaction vectors for molecular elaboration. This allows for precise control over the introduction of pharmacophoric features, making these intermediates particularly valuable in the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the application of dichlorophenylpyridine intermediates in drug discovery, focusing on their role in the development of selective COX-2 inhibitors, novel antiviral agents, and a range of potent kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the structure-activity relationships that underscore the importance of this privileged scaffold.
Introduction: The Strategic Value of Dichlorophenylpyridines
The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1][2] The introduction of chlorine atoms onto this ring system further enhances its utility for several key reasons:
-
Orthogonal Reactivity: The chlorine atoms at different positions on the pyridine ring (e.g., 2,4- or 2,5-dichloro) exhibit differential reactivity. Halides adjacent to the ring nitrogen are typically more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This inherent electronic bias allows for selective, stepwise functionalization.
-
Modulation of Physicochemical Properties: Chlorine atoms are lipophilic and can significantly influence a molecule's LogP, permeability, and metabolic stability. They can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity.
-
Vectors for Diversification: The chlorine atoms serve as reliable handles for introducing a wide array of substituents via powerful C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[4][5] This is fundamental to building molecular libraries for hit-to-lead optimization.
This guide will focus on specific, high-impact applications of these intermediates, demonstrating their journey from versatile chemical building blocks to the core of innovative therapeutic agents.
Caption: Drug discovery workflow using dichlorophenylpyridine intermediates.
Application in Selective COX-2 Inhibitors: The Case of Etoricoxib
Etoricoxib (Arcoxia®) is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. Its development was a significant step forward in creating nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[6] The chemical structure of Etoricoxib features a 5-chloro-2,3'-bipyridine core, the synthesis of which relies on a key dichloropyridine intermediate.[7][8]
Synthetic Rationale and Pathway
The synthesis of Etoricoxib highlights the strategic use of a dichlorosubstituted pyridine ring to construct the final bipyridine system. One of the key intermediates is 2,3-dichloro-5-trifluoromethylpyridine, where the chlorine at the 2-position is selectively displaced in a subsequent reaction. A more common and illustrative route involves the construction of the pyridine ring from a ketosulfone intermediate.
A representative synthesis involves the reaction of a key ketosulfone with a vinamidinium salt, followed by cyclization with an ammonia source to form the 5-chloropyridine ring of Etoricoxib.[6][9]
Caption: Key steps in the synthesis of Etoricoxib.
Protocol: Synthesis of a Key Dichloropyridine Precursor
This protocol outlines a general method for the synthesis of a functionalized dichloropyridine, a crucial type of intermediate for building complex molecules like Etoricoxib. This specific example focuses on the preparation of 5-chloro-3-bromo-2-hydroxypyridine, a precursor that can be further elaborated.[10]
Protocol 1: Synthesis of 3-bromo-5-chloro-2-hydroxypyridine
-
Materials:
-
5-chloro-2-hydroxypyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Stir plate, round-bottom flask, addition funnel, ice bath
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 5-chloro-2-hydroxypyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via an addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Quench any excess bromine by the dropwise addition of a sodium bisulfite solution until the orange/brown color disappears.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3-bromo-5-chloro-2-hydroxypyridine.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single major product with the expected spectral characteristics validates the success of the reaction.
Application in Antiviral Drug Discovery: Furin Inhibitors
Furin, a proprotein convertase, is essential for the maturation of numerous viral glycoproteins, including the spike (S) protein of SARS-CoV-2.[11] This makes furin a compelling target for broad-spectrum antiviral therapeutics. Recently, a novel class of highly potent furin inhibitors was identified, featuring a (3,5-dichlorophenyl)pyridine core motif.[12][13]
Mechanism of Action and SAR
These dichlorophenylpyridine-based molecules exhibit a unique "induced-fit" mechanism of inhibition.[14] X-ray crystallography has revealed that the inhibitor binding prompts a significant conformational rearrangement of the furin active site.[11] The 3,5-dichlorophenyl moiety inserts itself into a newly formed hydrophobic pocket, displacing a key tryptophan residue (Trp254).[11] This induced rearrangement leads to slow off-rate binding kinetics and potent inhibition.[14]
Structure-Activity Relationship (SAR) Insights:
-
The Dichlorophenyl Group is Critical: This moiety is essential for the induced-fit mechanism and hydrophobic interactions within the newly formed pocket.[11]
-
Substitution Tolerance: While the 3,5-dichloro substitution is highly effective, modifications are tolerated. For instance, changing to a 3-fluoro-5-chloro pattern resulted in a 20-fold decrease in potency, whereas a 3-fluoro-5-bromo substitution led to a 6-fold increase, indicating the pocket's sensitivity to both electronic and steric factors.[11]
-
Salt Bridge Formation: A piperidine or pyrrolidine ring attached to the pyridine core often forms a crucial salt bridge with an glutamate residue (Glu236) in the active site, anchoring the inhibitor.[12]
Caption: Induced-fit inhibition mechanism of furin by dichlorophenylpyridine derivatives.
| Compound ID | IC₅₀ (nM) vs. S-protein substrate | Cellular Potency (IC₅₀cell, nM) | Reference |
| 1 | 1.1 | 0.8 | [12] |
| 2 | 0.8 | - | [12] |
| 4 | - | >1000 | [11] |
| 5 | - | - | [12] |
| Table 1: Potency of select (3,5-dichlorophenyl)pyridine-based furin inhibitors. |
Application in Kinase Inhibitor Development
The dichlorophenylpyridine motif is a privileged structure in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The scaffold can effectively mimic the hinge-binding interactions of ATP while the dichlorophenyl group often provides critical hydrophobic interactions in the ATP-binding pocket.
-
Abl Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-7-ones incorporating a 6-(2,6-dichlorophenyl) group have been developed as potent inhibitors of Abl kinase, the target in chronic myeloid leukemia (CML).[15] These compounds are effective against imatinib-resistant Bcr-Abl mutants.
-
RIPK1 Inhibitors: Receptor-interacting protein 1 (RIPK1) kinase is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[16] Several distinct series of potent RIPK1 inhibitors, including furo[2,3-d]pyrimidines, feature dichlorophenyl moieties that are crucial for their activity.[16][17]
-
MAPK11 Inhibitors: Mitogen-activated protein kinase 11 (MAPK11) is a potential therapeutic target for Huntington's disease. Potent inhibitors have been developed where a dichlorophenyl group interacts with the kinase active site, with IC₅₀ values in the low nanomolar range.[18]
Protocol: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol demonstrates a powerful method for functionalizing a dichloropyridine intermediate, which is a cornerstone reaction for building kinase inhibitor scaffolds. This specific protocol achieves C5-selectivity, which can be challenging but is synthetically valuable.[19]
Protocol 2: C5-Selective Suzuki-Miyaura Coupling
-
Materials:
-
2,5-Dichloropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Inert atmosphere supplies (Argon or Nitrogen), Schlenk tube
-
-
Procedure:
-
To a Schlenk tube, add 2,5-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical for catalyst stability and activity.
-
Add NMP (4 mL) and water (1 mL) via syringe. The use of these "Jeffery conditions" (ligand-free with a phase-transfer agent or aqueous base) is key to achieving high C5-selectivity.[19]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-5-arylpyridine product.
-
-
Self-Validation: The regioselectivity of the product (C5 vs. C2 coupling) must be confirmed unambiguously, typically by 2D NMR techniques (NOESY or HMBC) to establish the connectivity between the new aryl group and the pyridine ring protons. A high C5:C2 ratio confirms the success of the selective protocol.
Conclusion
Dichlorophenylpyridine intermediates are far more than simple halogenated heterocycles; they are enabling tools for modern drug discovery. Their predictable, yet tunable, reactivity allows medicinal chemists to perform selective and sequential functionalizations, providing rapid access to complex molecular architectures. As demonstrated in the development of Etoricoxib, potent furin inhibitors, and a multitude of kinase inhibitors, this scaffold provides a robust foundation for interacting with challenging biological targets. The detailed protocols provided herein offer a practical starting point for researchers to leverage the power of these intermediates in their own drug discovery programs.
References
- Castañer, J., Silvestre, J.S., Sorbera, L.A. (2000). Etoricoxib. Drugs of the Future, 25(12), 1229.
- Pharmaffiliates. (n.d.). Synthesis of Etoricoxib via dichloropyridine. Available at a generic synthesis database.
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778–2786.
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Loy, N. S., & Singh, A. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 87(1), 74–86. [Link]
-
Klumpp, T. R., et al. (2007). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2841-2845. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 123. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Highly Pure Etoricoxib. Patent Information. [Link]
-
Lange, R. W., et al. (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry. [Link]
-
Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 4(12), 1238–1243. [Link]
-
Ryabukhin, S. V., et al. (2018). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. Tetrahedron Letters, 59(32), 3144-3147. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Pérez-Pérez, M. J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(13), 4209. [Link]
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Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Hou, S., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]
-
National University of Singapore. (2024). A novel drug prejudice scaffold-imidazopyridine-conjugate can promote cell death in a colorectal cancer model. Pharmacology - NUS Medicine. [Link]
-
Cox, C. D., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). Journal of Medicinal Chemistry, 53(14), 5323–5333. [Link]
-
Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask... Organic Syntheses. [Link]
-
Miyazaki, Y., et al. (2022). Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A. European Journal of Medicinal Chemistry, 227, 113948. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS chemical biology, 17(4), 816–821. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. [Link]
-
Asati, V., & Sharma, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [Link]
-
Lange, R. W., et al. (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry. [Link]
-
Vadukoot, A. K., et al. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 3(1), 1-20. [Link]
-
Al-Warhi, T., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2235. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS chemical biology, 17(4), 816–821. [Link]
-
Li, J., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 994383. [Link]
-
ResearchGate. (n.d.). Some commercially available drugs containing the dihydropyridine scaffold. ResearchGate. [Link]
-
Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors. Cognitive Vitality Reports. [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 9. Process For The Preparation Of Highly Pure Etoricoxib [quickcompany.in]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low conversion in Suzuki coupling of pyridylboronic acids
Welcome to the Catalysis & Cross-Coupling Technical Support Center . As Senior Application Scientists, we frequently encounter researchers struggling with the "2-pyridyl problem." The incorporation of 2-pyridyl moieties is a cornerstone in drug discovery and materials science, yet 2-pyridylboronic acids are notoriously difficult to couple via standard Suzuki-Miyaura conditions[1].
This guide is engineered to help you diagnose reaction failures, understand the underlying mechanistic bottlenecks, and implement field-proven, self-validating protocols to achieve high-conversion couplings.
Part 1: Diagnostic FAQs — Understanding the "2-Pyridyl Problem"
Q1: My Suzuki coupling with 2-pyridylboronic acid yields mostly unreacted aryl halide and free pyridine. What is causing this degradation? A: You are observing protodeboronation , the primary failure mode for 2-pyridylboronic acids[1]. Under the basic aqueous conditions required for standard Suzuki couplings, the boronic acid forms a boronate complex. The highly electronegative nitrogen atom in the ortho-position destabilizes the adjacent carbon-boron bond via inductive effects. This makes the C-B bond highly susceptible to hydrolytic cleavage, rapidly degrading your starting material into pyridine before transmetalation can occur[2].
Q2: How does the MIDA boronate strategy prevent this degradation while maintaining reactivity? A: N-methyliminodiacetic acid (MIDA) boronates solve this via a "slow-release" mechanism [1]. The MIDA ligand coordinates to the boron atom, rehybridizing it from an sp2 to an sp3 state. This sp3 -hybridized boron lacks an empty p-orbital, making it completely inert to transmetalation and bench-stable against degradation[3]. When exposed to mild aqueous base (e.g., K3PO4 or NaHCO3 ), the MIDA ligand slowly hydrolyzes, releasing the highly reactive sp2 2-pyridylboronic acid in situ. Because the release rate is slow, the transient boronic acid is immediately consumed by the palladium catalytic cycle, keeping its steady-state concentration near zero and effectively outcompeting protodeboronation[3].
Q3: I switched to a stable boronate ester, but my reaction is still stalling with intact starting materials. What is the bottleneck now? A: If your boron source is stable but unreactive, the bottleneck is slow transmetalation . Electron-deficient 2-heterocyclic boronates exhibit sluggish transmetalation kinetics from boron to palladium[4]. If transmetalation is slower than the catalyst's resting state stability, the palladium complex can aggregate into inactive "palladium black," halting the catalytic cycle.
Q4: How can I accelerate transmetalation for these electron-deficient substrates? A: The most robust solution is Copper(I) Co-Catalysis [4]. Adding a stoichiometric or catalytic amount of a copper salt (like CuCl or Cu(OAc)2 ) introduces a highly efficient transmetalation shuttle. The boronate first transmetalates to copper, forming a highly nucleophilic 2-pyridylcopper intermediate. This organocopper species rapidly and irreversibly transfers the pyridyl group to the Pd(II) complex, bypassing the sluggish direct B-to-Pd transmetalation step[4]. Alternatively, utilizing advanced Buchwald precatalysts (e.g., XPhos Pd G3) with bulky, electron-rich dialkylbiaryl phosphine ligands can sufficiently accelerate the oxidative addition and transmetalation steps to force the reaction forward[5],[6].
Part 2: Mechanistic & Troubleshooting Visualizations
Mechanistic pathways of 2-pyridylboronic acids highlighting degradation vs. productive coupling.
Troubleshooting decision tree for diagnosing and resolving low conversion in Suzuki couplings.
Part 3: Quantitative Performance Summary
The following table summarizes the expected performance of various intervention strategies when attempting to couple 2-pyridylboronic species with unactivated aryl chlorides/bromides.
| Coupling Strategy | Boron Source | Catalyst / Additive System | Typical Yield | Primary Mechanistic Benefit |
| Standard Suzuki | 2-Pyridylboronic acid | Pd(PPh3)4 , Na2CO3 , Heat | < 20% | None. Highly prone to rapid protodeboronation[1]. |
| Slow-Release | 2-Pyridyl MIDA Boronate | Pd(dppf)Cl2 , K3PO4 (aq) | 75 - 95% | Prevents degradation via controlled, in situ release[3]. |
| Cu-Facilitated | 2-Pyridylboronic ester | Pd(dppf)Cl2 , CuCl (1 eq) | 70 - 90% | Accelerates transmetalation via organocopper intermediate[4]. |
| Advanced Ligand | 2-Pyridylboronic acid | XPhos Pd G3 , K2CO3 | 80 - 95% | Highly active Pd center outcompetes background degradation[6]. |
Part 4: Validated Experimental Protocols
Protocol A: Slow-Release Suzuki Coupling (MIDA Boronate Strategy)
Use this protocol when handling highly unstable 2-pyridylboronic acids to prevent premature degradation[1],[7].
1. Reagent Preparation:
-
To an oven-dried Schlenk tube, add 2-pyridyl MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), Pd(dppf)Cl2⋅CH2Cl2 (5 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Causality Note: K3PO4 is chosen because it provides the optimal pH to slowly hydrolyze the MIDA ligand without rapidly degrading the resulting free boronic acid.
2. Degassing & Solvent Addition:
-
Evacuate and backfill the vessel with ultra-pure Nitrogen or Argon (3 cycles).
-
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Sparge the solvent mixture with Nitrogen for 30 minutes.
-
Add the degassed solvent mixture to the Schlenk tube via syringe.
3. Reaction Execution:
-
Seal the tube and heat to 80–100 °C in a pre-heated oil bath for 12–24 hours.
-
Self-Validation Check: At t = 2 hours, sample 10 µL of the reaction. Quench in acetonitrile and analyze via LC-MS. You should observe the gradual disappearance of the MIDA boronate mass, minimal free pyridine, and steady product formation. If a massive spike in pyridine is observed, your base concentration is too high or the solvent was not properly degassed.
4. Workup:
-
Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and MIDA salts. Wash the organic layer with brine, dry over MgSO4 , and concentrate for purification.
Protocol B: Copper-Facilitated Transmetalation
Use this protocol when using stable boronate esters (e.g., pinacol esters) that suffer from stalled conversion due to slow transmetalation[4].
1. Reagent Preparation:
-
In a glovebox or under strict inert atmosphere, charge a reaction vial with the 2-pyridylboronate ester (1.5 equiv), aryl halide (1.0 equiv), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (2.0 equiv), and CuCl (1.0 equiv) .
-
Causality Note: CuCl must be handled carefully as Cu(II) impurities can trigger oxidative homocoupling of the boronate.
2. Solvent Addition:
-
Add anhydrous, degassed DMF (0.1 M relative to the aryl halide).
-
Note: Water must be strictly excluded in this specific protocol to prevent the competitive hydrolysis of the organocopper intermediate.
3. Reaction Execution:
-
Heat the mixture to 100 °C for 16 hours.
-
Self-Validation Check: The reaction mixture will often change from a pale yellow/orange to a dark, heterogeneous mixture as the copper salts participate in the transmetalation cycle. TLC should show rapid consumption of the aryl halide compared to a control reaction lacking copper.
4. Workup:
-
Cool to room temperature. Dilute with Ethyl Acetate.
-
Critical Step: Wash the organic layer with a 10% aqueous ammonium hydroxide ( NH4OH ) solution. This step is mandatory to chelate and remove copper salts, which will otherwise streak heavily during silica gel chromatography and contaminate your final product.
Part 5: References
-
Deng, J. Z., et al. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Organic Letters, American Chemical Society.[4] URL:[Link]
-
"Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions." Nature (via D-NB).[2] URL:[Link]
-
Reddit Chempros Community. "Help needed with unreproducible Suzuki coupling." (Practical Precatalyst Discussions).[5] URL:[Link]
-
ResearchGate. "'Cationic' Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids."[6] URL:[Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in Grignard Additions to Pyridinium Salts
Welcome to the technical support center for navigating the complexities of Grignard additions to pyridinium salts. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the regiochemical outcome of these powerful C-C bond-forming reactions. Whether you are aiming for 1,2-dihydropyridines (1,2-DHPs) or 1,4-dihydropyridines (1,4-DHPs), this resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve your desired selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in a Grignard addition to a pyridinium salt?
The reaction between a Grignard reagent (R-MgX) and a pyridinium salt typically yields a mixture of two constitutional isomers: the 1,2-dihydropyridine (1,2-DHP) and the 1,4-dihydropyridine (1,4-DHP). The position of the nucleophilic attack on the pyridinium ring—either at the C2 or C4 position—determines the product distribution.
Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
The regioselectivity of this addition is a classic example of the principles of kinetic versus thermodynamic control.
-
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy. In Grignard additions to pyridinium salts, the 1,2-adduct is generally the kinetic product because the C2 position is electronically more activated and sterically accessible. Low reaction temperatures and short reaction times typically favor the kinetic product.
-
Thermodynamic Control: This regime favors the most stable product. The 1,4-DHP is often the more thermodynamically stable isomer due to the presence of a more substituted and conjugated enamine system. Higher temperatures and longer reaction times, which allow the initial adducts to equilibrate, tend to favor the thermodynamic product.
Q3: How does the N-substituent on the pyridinium salt impact regioselectivity?
The group attached to the pyridinium nitrogen (the N-substituent) plays a crucial role in directing the regioselectivity. Electron-withdrawing groups, such as acyl or chloroformate groups, strongly activate the pyridine ring towards nucleophilic attack. The size and nature of this activating group can influence the steric environment around the C2 position, thereby affecting the C2/C4 ratio. For example, a bulky N-substituent can sterically hinder attack at the C2 position, leading to a higher proportion of the 1,4-addition product.
Q4: Is a catalyst necessary? What is the role of copper salts?
While the uncatalyzed reaction can proceed, it often results in poor regioselectivity, yielding mixtures of 1,2- and 1,4-adducts. The introduction of a catalytic amount of a copper(I) salt, such as copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) or copper(I) thiophene-2-carboxylate (CuTC), dramatically shifts the selectivity in favor of the 1,4-addition product. Copper catalysts are believed to generate a softer organocopper nucleophile in situ, which preferentially undergoes conjugate (1,4) addition.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor or No Reaction
Symptoms: Low conversion of the starting pyridinium salt; recovery of starting materials after workup.
Potential Cause A: Inactive Grignard Reagent Grignard reagents are notoriously sensitive to moisture and air. Improper handling or storage can lead to a significant drop in the active reagent concentration.
Solution A: Titration and Quality Check Always titrate your Grignard reagent before use to determine its exact molarity. This ensures accurate stoichiometry in your reaction.
Protocol 1: Titration of Grignard Reagent with Iodine
-
Flame-dry a small vial containing a magnetic stir bar under vacuum and cool it under an inert atmosphere (N₂ or Ar).
-
Quickly add approximately 100 mg of iodine (I₂) to the vial and seal it with a septum.
-
Add 1 mL of a 0.5 M solution of anhydrous LiCl in dry THF to solubilize the magnesium salts.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise via syringe until the brown color of the iodine disappears.
-
Calculate the molarity based on the 1:1 stoichiometry between the Grignard reagent and iodine.
Potential Cause B: Poor Quality of Pyridinium Salt Pyridinium salts can be hygroscopic. The presence of water will quench the Grignard reagent, leading to low or no product formation.
Solution B: Recrystallization and Drying Ensure your pyridinium salt is pure and rigorously dried before use. Recrystallize the salt from an appropriate solvent system and dry it under high vacuum for several hours.
Problem 2: Predominance of the Undesired Isomer (e.g., obtaining 1,2-DHP when 1,4-DHP is desired)
Symptoms: The major product isolated is the 1,2-adduct, while the target is the 1,4-adduct.
Potential Cause A: Reaction Temperature is Too Low Extremely low temperatures (e.g., -78 °C) strongly favor the kinetically controlled 1,2-addition pathway.
Solution A: Optimize Reaction Temperature If you are targeting the 1,4-adduct, consider running the reaction at a slightly higher temperature (e.g., -40 °C to 0 °C). This can provide enough energy to overcome the barrier to the more stable thermodynamic product or allow for equilibration. However, be aware that higher temperatures can also lead to side reactions. A systematic temperature screen is recommended.
Potential Cause B: "Hard" Nature of the Grignard Reagent According to Hard and Soft Acid and Base (HSAB) theory, the C2 position of the pyridinium ring is a "harder" electrophilic site, while the C4 position is "softer". Hard Grignard reagents (e.g., alkyl Grignards) have a strong preference for the C2 position.
Solution B: Modify the Nucleophile
-
Use a Copper Catalyst: As mentioned in the FAQs, adding a Cu(I) salt is the most effective way to promote 1,4-addition. The in situ generated organocopper species is a much softer nucleophile.
-
Change the Grignard Reagent: If the synthesis allows, switching to a softer Grignard reagent (e.g., aryl or vinyl Grignards) may increase the proportion of the 1,4-adduct even without a catalyst.
Potential Cause C: Solvent Choice The solvent can influence the reactivity and aggregation state of the Grignard reagent. Solvents like THF and diethyl ether are standard, but may not always be optimal for achieving high 1,4-selectivity.
Solution C: Screen Solvents For copper-catalyzed reactions, dichloromethane (CH₂Cl₂) has been shown to be an excellent solvent for achieving high yields and high 1,4-regioselectivity. Ethereal solvents like THF and Et₂O sometimes result in racemic mixtures or lower selectivity in catalyzed reactions.
Problem 3: Mixture of Isomers and Difficult Separation
Symptoms: The reaction produces a nearly 1:1 mixture of 1,2- and 1,4-DHPs, which are challenging to separate by chromatography.
Potential Cause: Lack of Regiocontrol This is the most common issue and arises from a failure to sufficiently bias the reaction toward one pathway.
Solution: Implement a Copper-Catalyzed Protocol This is the most robust solution for achieving high 1,4-selectivity. A well-optimized copper-catalyzed protocol can often yield >90:10 selectivity for the 1,4-adduct.
Protocol 2: Copper(I)-Catalyzed 1,4-Addition of a Grignard Reagent
-
To a flame-dried, inert-atmosphere flask, add the pyridinium salt (1.0 equiv) and the copper(I) catalyst (e.g., CuTC, 10 mol%).
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the resulting suspension to -78 °C.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise over 15-20 minutes.
-
Stir the reaction at -78 °C for the specified time (e.g., 16 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations and Data Summary
Factors Influencing Regioselectivity
The choice of reaction parameters is critical for controlling the outcome. The following table summarizes the key factors and their general effect on regioselectivity.
| Factor | Condition Favoring 1,2-Addition (Kinetic) | Condition Favoring 1,4-Addition (Thermodynamic) | Rationale |
| Temperature | Low Temperature (-78 °C) | Higher Temperature (-40 °C to 0 °C) | Lower temps favor the faster-forming product; higher temps allow for equilibration to the more stable product. |
| Nucleophile | "Hard" Nucleophiles (Alkyl Grignards) | "Soft" Nucleophiles (Organocuprates) | HSAB Principle: C2 is a harder electrophilic site than C4. |
| Catalyst | Uncatalyzed | Copper(I) Salts (e.g., CuTC, CuBr·SMe₂) | Generates a softer organocopper reagent in situ, which favors 1,4-conjugate addition. |
| Solvent | Ethereal solvents (THF, Et₂O) can be less selective | Dichloromethane (CH₂Cl₂) | Solvent can affect catalyst activity and Grignard reagent aggregation. |
| N-Substituent | Small, less-hindering groups | Bulky, sterically demanding groups | Steric hindrance at the C2 position disfavors 1,2-addition. |
Reaction Mechanism and Control Points
The following diagram illustrates the competing pathways and highlights the key control points for directing regioselectivity.
Caption: Competing pathways in Grignard addition to pyridinium salts.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with regioselectivity in your reaction.
Caption: A decision tree for troubleshooting regioselectivity issues.
References
-
Somprasong, S., Castiñeira Reis, M., & Harutyunyan, S. R. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 14(17), 13030–13039. [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ResearchGate. [Link]
-
Comins, D. L., & Joseph, S. P. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2844-2884. [Link]
-
Garduño-Alva, A., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 65-71. [Link]
-
Various Authors. (2023). Asymmetric Dearomatization of Pyridine Derivatives. Molecules, 28(16), 6186. [Link]
-
Comins, D. L., et al. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. Organic Letters, 11(23), 5482-5485. [Link]
-
Harutyunyan, S. R., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8437–8444. [Link]
-
Various Authors. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 23(11), 2858. [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed. [Link]
-
Harutyunyan, S. R., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. [Link]
-
LibreTexts Chemistry. (2021). 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
Various Authors. (2022). Catalytic asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts. ResearchGate. [Link]
-
Sarlah, D., et al. (2020). A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Various Authors. (2016). Kinetic vs thermodynamic control for vinyl-and methyl-Grignard 1,6-addition to methyl coumalate. Tetrahedron Letters, 57(31), 3496-3499. [Link]
-
Verbeek, J., & Brandsma, L. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 49(20), 3857–3859. [Link]
-
Andersson, P. G., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 65-71. [Link]
-
Feringa, B. L., et al. (2011). Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones. Chemical Communications, 47(28), 8076-8078. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
-
The Organic Chemistry Tutor. (2021). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. YouTube. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
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-
Andersson, P. G., et al. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(18), 4041-4049. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
Technical Support Center: Stability Testing of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol in Solution
This guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol. It provides a comprehensive resource for troubleshooting common issues and offers detailed experimental protocols based on established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the stability testing of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol.
Q1: My solution of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is turning yellow/brown during storage. What is the likely cause?
A1: The observed color change is a common indicator of degradation, likely due to oxidation. The pyridine ring and the benzylic alcohol functional group in the molecule are susceptible to oxidative degradation, especially when exposed to air and light.[1]
Troubleshooting Actions:
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light, which can catalyze photo-oxidation.[1][2]
-
Antioxidants: For formulation development, consider the addition of antioxidants, but be sure to validate their compatibility and lack of interference with your analytical method.
Q2: I am observing new peaks in my HPLC chromatogram after stressing my sample with acid or base. What are these, and how can I identify them?
A2: The appearance of new peaks strongly suggests degradation of the parent molecule. Given the structure of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol, several degradation pathways are plausible under hydrolytic stress.
Potential Degradation Products:
-
Oxidation Products: The primary alcohol can be oxidized to the corresponding aldehyde, (5-(3,5-Dichlorophenyl)pyridin-3-yl)carbaldehyde, and further to the carboxylic acid, 5-(3,5-Dichlorophenyl)nicotinic acid.[1]
-
Etherification: In alcoholic solutions, acid-catalyzed etherification could occur.
-
Dehalogenation: While less common under simple hydrolytic conditions, dehalogenation is a possibility under more extreme stress.
Identification Strategy: To identify these new peaks, a forced degradation study coupled with a mass spectrometer (LC-MS) is the recommended approach. By comparing the mass-to-charge ratio (m/z) of the new peaks with the expected masses of potential degradation products, you can tentatively identify them. Further structural elucidation would require techniques like MS/MS and NMR.
Q3: I'm having trouble achieving good peak shape and retention for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol on my C18 column. What can I do?
A3: Pyridine-containing compounds are basic and can exhibit poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual silanol groups.[3] Additionally, as a moderately polar molecule, it may have limited retention.
Troubleshooting & Optimization:
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact retention and peak shape. For basic compounds like this, a mobile phase pH of around 3-4 can protonate the pyridine nitrogen, improving interaction with the stationary phase and reducing silanol interactions.
-
Alternative Columns: Consider using a column specifically designed for polar or basic compounds. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can be very effective for separating pyridine derivatives.[4][5]
-
Ion-Pairing Reagents: While not always ideal for LC-MS, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the stability testing of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.[8]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the samples before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and sample as above. Neutralize before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[1][7]
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 70°C. Sample at various time points over 7 days.[1]
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8] A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol and its degradation products.
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Column Temperature: 30°C[9]
-
Injection Volume: 10 µL[9]
-
Detection: UV at 254 nm[9]
2. System Suitability:
-
Prepare a solution containing the intact compound and its degradation products (from the forced degradation study).
-
Inject this solution to ensure adequate resolution between the parent peak and all degradant peaks.
3. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 48 hours | 15.2% | 2 |
| 0.1 M NaOH | 48 hours | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | 18.9% | 3 |
| 70°C Heat | 7 days | 5.1% | 1 |
| Photolysis | 1.2M lux-hrs | 12.7% | 2 |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Potential degradation pathways for the target compound.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Available from: [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
Pyridine. SIELC Technologies. Available from: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). DTIC. Available from: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Available from: [Link]
-
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol. (n.d.). Moshang Chemical. Available from: [Link]
-
alpha-(3,5-Dichlorophenyl)-3-pyridinemethanol. (2026, March 7). PubChem. Available from: [Link]
-
(5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Available from: [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. Available from: [Link]
-
Analytical Methods. (n.d.). Japan Ministry of the Environment. Available from: [Link]
-
Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol... (n.d.). ResearchGate. Available from: [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023, July 28). MDPI. Available from: [Link]
-
Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. (2003). Aerosol and Air Quality Research. Available from: [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012, October 8). PLOS ONE. Available from: [Link]
-
Direct discerning reaction pathways in methanol-to-hydrocarbons by transient operation – FASPA. (2022, October 8). TU Delft Research Portal. Available from: [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). Beilstein Journals. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Pyridine | SIELC Technologies [sielc.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Gradient Optimization for Synthesis Impurities
Welcome to the Chromatography Technical Support Center. This hub is designed for analytical scientists, researchers, and drug development professionals tasked with resolving complex co-elution issues during synthesis impurity profiling.
Core Optimization Workflow
Systematic workflow for HPLC gradient optimization using Linear Solvent Strength modeling.
Section 1: Fundamentals of Gradient Optimization (FAQ)
Q: Why is gradient elution preferred over isocratic methods for synthesis impurity profiling? A: Synthesis mixtures contain compounds with vastly different partition coefficients, ranging from highly polar unreacted precursors to hydrophobic dimers. Isocratic elution forces a compromise: conditions weak enough to resolve polar impurities result in unacceptable peak broadening and excessive run times for late eluters. Gradient elution solves this by dynamically increasing the mobile phase solvent strength. According to the Linear Solvent Strength (LSS) model pioneered by Snyder and Dolan, this ensures that all analytes elute with an optimal effective retention factor ( k∗ ), yielding sharp peaks and uniform sensitivity across the chromatogram [1].
Q: How do I determine the ideal gradient slope for a new Active Pharmaceutical Ingredient (API)? A: The slope ( ) directly dictates the selectivity ( α ) and resolution ( Rs ) of closely eluting impurities. A steeper slope compresses the chromatogram but reduces resolution, while a shallower slope increases resolution at the cost of peak height and run time. The best approach is to run two initial scouting gradients differing in time (e.g., tG1=15 min, tG2=45 min) to map the retention behavior of the API and its impurities, allowing for precise mathematical prediction of the optimal slope[2].
Section 2: Troubleshooting Specific Impurity Issues (Q&A)
Q: My polar hydrolytic degradants are co-eluting with the void volume ( t0 ). How can I increase their retention? A:
-
Causality: Early elution occurs when the initial mobile phase strength is too high, preventing polar impurities from partitioning into the hydrophobic stationary phase (e.g., C18) before the solvent sweeps them through the column.
-
Solution: Lower the initial organic modifier concentration to 1-5% and introduce an isocratic hold for 2-3 column volumes before initiating the gradient. Note: Ensure your column utilizes an aqueous-compatible stationary phase (e.g., polar-embedded or AQ-type C18) to prevent stationary phase dewetting (phase collapse) under highly aqueous conditions [3].
Q: I have two structurally similar diastereomers that co-elute in the middle of the gradient. How do I separate them? A:
-
Causality: A continuous linear gradient forces structurally similar compounds through the column at identical velocities once their critical elution strength is reached, minimizing the time available for the stationary phase to differentiate their subtle steric differences.
-
Solution: Implement a multi-segment (step) gradient. Flatten the gradient slope (e.g., from 5% B/min to 1% B/min) specifically around the elution window of the critical pair. This localized shallow gradient maximizes the number of theoretical plates ( N ) the isomers interact with. Once separated, steepen the slope to elute the remaining hydrophobic components [4].
Q: Why does my baseline drift severely during the gradient run, obscuring low-level impurities? A:
-
Causality: Baseline drift in UV detection during gradient elution is typically caused by a mismatch in the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic) at the monitoring wavelength, or by refractive index changes within the flow cell.
-
Solution: Always use HPLC gradient-grade solvents. If utilizing ion-pairing reagents or modifiers like Trifluoroacetic Acid (TFA), balance the absorbance by adding a slightly different concentration to A and B (e.g., 0.10% TFA in Water and 0.085% TFA in Acetonitrile). Additionally, utilize a reference wavelength on your Photodiode Array (PDA) detector to subtract background drift[5].
Decision tree for resolving API and synthesis impurity co-elution issues.
Section 3: Experimental Protocol: Two-Run LSS Gradient Optimization
This self-validating protocol utilizes the LSS model to mathematically predict the optimal gradient, eliminating trial-and-error and ensuring a robust, reproducible method.
Step 1: System and Mobile Phase Preparation
-
Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) using gradient-grade solvents.
-
Purge all lines to eliminate air bubbles and ensure the proportioning valve functions accurately.
-
Equilibrate the column at the starting conditions (e.g., 5% B) for at least 10 column volumes.
Step 2: Execute Fast Scouting Run ( tG1 )
-
Program a linear gradient from 5% B to 95% B over 15 minutes.
-
Inject the spiked API sample (containing all known synthesis impurities).
-
Record the retention times ( tR ) of the API and the critical impurity pair.
Step 3: Execute Slow Scouting Run ( tG2 )
-
Program a linear gradient from 5% B to 95% B over 45 minutes (exactly 3x the duration of tG1 ).
-
Inject the same sample and record the new retention times.
Step 4: Calculate LSS Parameters
-
Input the retention times from both runs into an HPLC modeling software (e.g., DryLab) or use the standard LSS equations to calculate the S value (solvent strength parameter) and k0 (extrapolated retention factor in 100% water) for each peak [1].
Step 5: Refine and Validate
-
Use the calculated parameters to simulate the resolution at various gradient slopes.
-
Identify the slope that provides a resolution ( Rs ) > 1.5 for all critical pairs.
-
Perform a physical validation run using the simulated optimum gradient to confirm the mathematical prediction.
Section 4: Quantitative Data Presentation
The following table demonstrates the typical causality between gradient slope adjustments and critical chromatographic parameters during method optimization.
Table 1: Effect of Gradient Slope on Impurity Resolution (Example: 150 x 4.6 mm C18 Column, Flow Rate 1.0 mL/min)
| Gradient Slope (%B/min) | Total Run Time (min) | API Peak Width (min) | Resolution ( Rs ) (API vs. Impurity) | Signal-to-Noise (S/N) |
| 6.0 (Steep) | 15.0 | 0.12 | 0.8 (Co-elution) | 150:1 |
| 3.0 (Moderate) | 30.0 | 0.18 | 1.6 (Baseline) | 110:1 |
| 1.5 (Shallow) | 60.0 | 0.28 | 2.4 (Excellent) | 65:1 |
| 1.5 (Step Gradient)* | 25.0 | 0.15 | 2.1 (Optimal) | 130:1 |
*Step Gradient: 6.0% B/min initially, flattened to 1.5% B/min only during the critical elution window, then returned to 6.0% B/min.
References
- High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq2JhVCaOk6xLAT0T1vD1Z4uShBOTpngOLDPPwt0Z5cEZ4XUDL8MQxfAAAcmEY9BrtFvQN6ijSF9elgwasppzsFzPqBzMP3JwOkeK7qlHZwNoI-z35cGF5Lci0mnUBanXcNDyCfw==]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr2aOGPQvgSFqEBi8lg2q58Ag6zzQPnei58KMl694gJoOLBOztPl2YKItFKUx9FjjEo4fb8YzOlsCmX_eMoUzbh6FisVJYar3P90oHkEO-TItnXbHYb5uvm_aNtl6Y_r32n9YGEyzUfqhrFNhMRFGqFEByVg5eOiJ4zbY3e3O7StUhStOXp8w_Wb1m1Ek3YPYfTHyIESr912asPfsWpSJVBs616R7LuxbKTe8uljCk_KoHwomVdYdDftp-uc1gZIvmVQfF88Q=]
- HPLC Method Development and Impurity Profiling.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4JsleL0eOtewJsE_u4gS4J8y8nrBWIgk4EEzDzn_QhEsQo_fziGYi8uR2avQ5apSybDZ1XL2pK1A-TD6Ra3WSG3hyMelVaO742XCyDK8WQd_uCzM7gdSL7NVWwtyKzYTNd5JMzgho8mS301NEt9IfaDOmD9XBLvdamm38JsPEDjTAUoJiDoy58gtvndTST8ptG3VX8CFdnWIXKLCnHEOdlbisE--SGa440HhotsooHQZrbnghNH4ERQAi7Zrbkv8KMfILYqGV3kgd9UaqeskKpdnLV3DcvQ==]
- Navigating HPLC Method Development: Tips for Success.Pharma's Almanac.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE4iiO2XCZyHZgQagTx2hga-KBtNuIEDVUS1VPR9ck-08Lkq8y_1W56xQze5_Oelv0kx1PMmxi6rTa7ItQ93KKjKqBQ67SVnEqNv8bWWpdcU1b-VRy_kZeRQbbPJOESCDrfHq8DAKkjN3WzJUrNNxro9TfsRP1PVFo8Jugsu7G0yQqxspxmEI_nsOZXaSfPPW_5v8XFT0=]
- HPLC Troubleshooting - Baseline Drift.CHROMacademy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-X9bTuTl6hf_iWcE4Y6Np1jMocLRgacj6mEhFBz5mnExwIU7Qc4o2pNv-tzRUGoWUPCAr7KPMTFhPyS5G1mXuT7IbmduFfyNgRCXj_g36mHZnI27TnsgOxDPUpyh5T8GfnFmlpnOG4EWCbzzR]
Bioanalytical Technical Support Center: Troubleshooting Matrix Effects for Pyridinylmethanol Assays
Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for mitigating matrix effects (ion suppression or enhancement) during the LC-MS/MS bioanalysis of pyridinylmethanol derivatives. Because these compounds feature a basic pyridine ring and a polar methanol moiety, they present unique bioanalytical challenges—particularly regarding endogenous phospholipid interference[1].
Part 1: Diagnostic Workflow
Workflow for diagnosing and resolving LC-MS/MS matrix effects.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my pyridinylmethanol derivative show severe, inconsistent ion suppression in human plasma despite using high-purity reference standards? Causality & Mechanism: Pyridinylmethanol compounds contain a basic pyridine nitrogen and a polar hydroxyl group, making them highly receptive to protonation in positive Electrospray Ionization (ESI+). However, ESI is highly susceptible to matrix interference[2]. When you inject biological extracts, endogenous components—specifically glycerophosphocholines and lysophosphatidylcholines—co-elute with your analyte. Because these phospholipids possess high gas-phase basicity and surface activity, they outcompete the pyridinylmethanol for available protons during droplet desolvation in the MS source[2]. This competition leads to a drastic reduction in the ionization efficiency of your target analyte, manifesting as severe signal suppression.
Q2: Protein precipitation (PPT) with methanol leaves too many phospholipids. What is the optimal sample preparation strategy for this compound class? Expertise & Experience: While PPT is high-throughput, it is the least effective method for removing phospholipids, often resulting in severe matrix effects[3][4]. Liquid-Liquid Extraction (LLE) provides cleaner extracts but yields poor recovery for highly polar compounds like pyridinylmethanols[3]. The optimal approach is Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [3]. Why it works: The pyridine ring typically has a pKa around 5.0–6.0. By acidifying the plasma sample (e.g., with 2% phosphoric acid), the pyridine nitrogen becomes fully protonated (cationic). During SPE loading, the analyte binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This allows you to perform an aggressive wash with 100% organic solvent (e.g., methanol) to strip away neutral lipids and phospholipids without eluting the analyte[3]. Finally, eluting with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the pyridine ring, breaking the ionic bond and releasing a highly purified analyte.
Q3: How do I systematically quantify the matrix effect to prove my extraction method is working? Trustworthiness: You must isolate the matrix effect from physical extraction loss to create a self-validating system. The industry "gold standard" is the Post-Extraction Spiking method, which calculates the Matrix Factor (MF)[5]. By normalizing the analyte MF with the Stable Isotope-Labeled Internal Standard (SIL-IS) MF, you validate whether the IS perfectly compensates for any residual suppression[5].
Protocol: Quantitative Assessment of Matrix Factor (Post-Extraction Spiking)
-
Prepare Neat Solutions (Set A): Spike the pyridinylmethanol analyte and SIL-IS into the final reconstitution solvent at Low, Medium, and High Quality Control (QC) concentrations.
-
Extract Blank Matrix: Process blank biological matrix (e.g., human plasma) using your optimized sample preparation method (e.g., MCX SPE) to generate a post-extracted blank residue.
-
Prepare Post-Extraction Spiked Samples (Set B): Reconstitute the blank matrix residue from Step 2 using the neat solutions prepared in Step 1.
-
Prepare Pre-Extraction Spiked Samples (Set C): Spike the analyte and SIL-IS into blank plasma at the QC concentrations, then perform the full extraction procedure.
-
LC-MS/MS Acquisition: Inject Sets A, B, and C onto the LC-MS/MS system. Monitor the specific MRM transitions for the analyte and IS.
-
Calculate Absolute Matrix Factor (MF): Divide the peak area of the analyte in Set B by the peak area in Set A. (MF < 1 indicates suppression; MF > 1 indicates enhancement)[4][5].
-
Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the SIL-IS. A value between 0.85 and 1.15 validates the assay's reliability[5].
-
Calculate Extraction Recovery (RE): Divide the peak area of the analyte in Set C by the peak area in Set B[5].
Q4: How can I chromatographically resolve my pyridinylmethanol analyte from late-eluting phospholipids without extending the run time excessively? Mechanistic Approach: Phospholipid retention in reversed-phase chromatography is relatively independent of mobile phase pH[3]. However, the retention of basic pyridinylmethanols is highly pH-dependent. By shifting the mobile phase pH to a higher value (e.g., pH 9.0 using ammonium bicarbonate, provided your column chemistry permits), the pyridine ring becomes deprotonated and more hydrophobic. This increases the analyte's retention time, shifting it away from the void volume and the critical phospholipid elution zones[3]. Pairing this pH manipulation with UPLC technology significantly improves resolution and ruggedness[3]. Alternatively, utilizing a precursor ion scan of m/z 184 (the phosphocholine headgroup) allows you to map the interference zones and adjust your gradient accordingly[3][6].
Part 3: Quantitative Data Summaries
Table 1: Impact of Sample Preparation on Pyridinylmethanol Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Average Matrix Factor (MF) | Workflow Characteristics |
| Protein Precipitation (PPT) | 85 - 95% | < 5% | 0.30 - 0.50 (Severe Suppression) | High throughput, lowest cleanliness[3][4] |
| Liquid-Liquid Extraction (LLE) | 20 - 40% | ~ 85% | 0.80 - 0.90 (Mild Suppression) | Poor recovery for polar basic compounds[3][4] |
| Reversed-Phase SPE (C18) | 70 - 80% | ~ 60% | 0.75 - 0.85 (Moderate Suppression) | Non-specific binding, partial lipid carryover[3] |
| Mixed-Mode Cation Exchange SPE | 85 - 95% | > 95% | 0.95 - 1.05 (Negligible ME) | Highest selectivity, optimal for basic pyridines[3][4] |
Part 4: References
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. URL:
-
Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed (NIH). URL:
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. URL:
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. URL:
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. URL:
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies. Waters Corporation. URL:
-
Antibody Production and Immunoassay Development for Authenticating Chlorpheniramine Maleate Adulteration in Herbal Tea. PMC - NIH. URL:
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- 6. lcms.cz [lcms.cz]
Technical Support Center: Strategies for Scaling Up the Synthesis of Dichlorophenylpyridine Intermediates
Welcome to the technical support center for professionals engaged in the synthesis of dichlorophenylpyridine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your scale-up campaigns. The transition from bench-scale discovery to pilot-plant production is fraught with challenges that can derail timelines and compromise product quality.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the critical issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We've successfully synthesized our target dichlorophenylpyridine on a gram scale, but upon scaling to a 5 kg batch, our yield dropped from 85% to 50%. What are the most common culprits?
This is one of the most frequent challenges in process chemistry. A drop in yield upon scale-up is rarely due to a single factor, but rather an interplay of physical and chemical phenomena that are negligible at the lab scale.[1]
The primary suspects are:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 1L round-bottom flask has a large surface area to dissipate heat, while a 100L reactor does not. Uncontrolled exotherms can lead to the formation of degradation products and side reactions that were not observed on a smaller scale.[2][3]
-
Poor Mixing and Mass Transfer: Inadequate agitation in large reactors can create localized "hot spots" or areas of high reagent concentration.[3] This can lead to the formation of impurities and reduce the overall yield as the reactants are not encountering each other at the optimal stoichiometric ratio.
-
Extended Reaction and Work-up Times: A reaction that takes 2 hours on a small scale might take 6-8 hours on a large scale simply due to the time required for reagent addition and heat transfer. Prolonged exposure to reaction conditions can lead to product degradation.
-
Changes in Impurity Profiles: Different impurity profiles often emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[2] These new impurities can sometimes interfere with the reaction or complicate purification.
Q2: Which synthetic routes are generally preferred for the large-scale synthesis of dichlorophenylpyridines, and why?
For large-scale production, robustness, reliability, and mild reaction conditions are paramount. While many methods exist for pyridine synthesis, palladium-catalyzed cross-coupling reactions are often favored for their high functional group tolerance and efficiency.[4][5]
-
Suzuki-Miyaura Coupling: This is a highly versatile and scalable method for forming the C-C bond between a dichloropyridine and a phenylboronic acid (or its ester).[4][6] It is often preferred due to its relatively mild conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6][7] The reaction can be performed with various palladium catalysts and ligands, allowing for extensive optimization.[8]
-
Kröhnke Pyridine Synthesis: This classical method involves the condensation of α,β-unsaturated carbonyl compounds with α-pyridinium methyl ketone salts.[9] While effective, it can sometimes require harsher conditions than Suzuki couplings, which may not be ideal for complex substrates.[10]
For most applications, starting with a commercially available dichloropyridine and coupling it with the desired phenylboronic acid via Suzuki-Miyaura coupling is the most direct and scalable approach.[5]
Q3: Our scaled-up reaction is highly exothermic and difficult to control, leading to safety concerns and product degradation. How can we manage this?
Managing exothermic reactions is critical for both safety and product quality.[11] Several strategies can be employed:
-
Controlled Reagent Addition: Instead of adding a reagent all at once, add it slowly and sub-surface over an extended period. The rate of addition should be tied directly to the cooling capacity of your reactor to prevent heat accumulation.[3][11]
-
Increased Dilution: Running the reaction at a lower concentration by increasing the solvent volume can help dissipate heat more effectively. However, this can impact reaction kinetics and increase downstream processing costs (e.g., solvent removal), so a balance must be found.[11]
-
Use of Flow Chemistry: Continuous flow reactors offer superior control over temperature and mixing due to their extremely high surface-area-to-volume ratio.[12] This technology is inherently safer for highly exothermic or hazardous reactions and can lead to higher yields and purity.[2]
A thermal hazard assessment should always be conducted before scaling up a reaction with a known or suspected exotherm.[2][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient heat transfer leading to side reactions.[3]2. Poor mixing causing localized concentration gradients.[2]3. Catalyst deactivation or insufficient loading for the larger scale.4. Incomplete reaction due to altered kinetics. | 1. Improve cooling, slow down reagent addition rate.[11]2. Optimize agitation speed and impeller design.3. Screen different catalysts/ligands; consider a higher catalyst loading.4. Monitor reaction progress closely with in-process controls (e.g., HPLC, TLC) to determine the true endpoint.[3] |
| Formation of New/Increased Impurities | 1. Longer reaction times at elevated temperatures.[2]2. Localized overheating ("hot spots") from poor mixing.[3]3. Presence of oxygen in cross-coupling reactions.[4]4. Impurities in starting materials becoming significant at scale. | 1. Re-optimize reaction time and temperature for the larger scale.2. Improve agitation and consider a semi-batch process (slow addition).3. Ensure a robust inert atmosphere (N₂ or Ar) for palladium-catalyzed reactions.[4]4. Re-analyze starting materials and consider re-purification if necessary.[11] |
| Difficulty in Product Purification | 1. Product has similar polarity to byproducts, making chromatography difficult.2. The product is an oil or difficult to crystallize.3. Large volume makes extraction and handling cumbersome. | 1. Develop a scalable crystallization method; screen various solvent systems.2. If the product is basic, consider an acid-base extraction to separate it from neutral impurities.[11]3. For very difficult separations, consider forming a salt of the product to induce crystallization. |
| Reaction Stalls or is Incomplete | 1. Mass transfer limitations (solid reagents not dissolving or mixing properly).2. Catalyst poisoning by impurities.3. Insufficient reaction time under the new scale-up conditions. | 1. Ensure adequate agitation to keep solids suspended; check solubility in the chosen solvent at scale.2. Purify reagents and solvents; consider using a catalyst scavenger in a pre-treatment step.3. Extend reaction time and monitor via TLC/HPLC until starting material is consumed.[14] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common scale-up issues.
Caption: A flowchart for systematically troubleshooting pyridine synthesis scale-up.
Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol provides a general, scalable method for the synthesis of a 3,5-dichloro-2-arylpyridine. NOTE: This is a representative procedure and must be optimized for your specific substrates and equipment. A safety review is mandatory before implementation.
Diagram of Experimental Workflow
Caption: General workflow for a scalable Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reactor Setup: A suitably sized reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen/argon inlet, and a thermocouple. The vessel must be thoroughly dried and rendered inert by purging with nitrogen or argon.[4]
-
Reagent Charging: Charge the reactor with 2,3,5-trichloropyridine (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), a suitable base such as sodium carbonate or potassium phosphate (2.0-3.0 eq), and a degassed solvent system (e.g., dioxane/water or toluene/water).[6][15]
-
Inerting: Stir the resulting slurry and sparge with nitrogen or argon for 30-60 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable ligand (0.01-0.05 eq).[6][8]
-
Reaction: Heat the mixture to the optimized temperature (typically 80-100 °C) and stir until the reaction is deemed complete by in-process controls (e.g., HPLC analysis showing <1% starting material).[4]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate or toluene) and stir.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude material is typically purified by crystallization from a suitable solvent system (e.g., ethanol, heptane/ethyl acetate). Column chromatography is generally avoided at large scales due to cost and solvent waste.[11]
Safety Considerations for Scale-Up
Safety is the most critical aspect of scaling up chemical synthesis. Never proceed to a larger scale without a thorough safety review.
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard assessment (e.g., using reaction calorimetry) to understand the reaction's thermal profile, heat of reaction, and potential for a runaway reaction.[13]
-
Reagent Handling: Many reagents used in pyridine synthesis can be hazardous. For example, pyridine itself is flammable and harmful if swallowed or in contact with skin.[16][17] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, ventilated enclosures).
-
Pressure Management: Be aware of reactions that may generate gaseous byproducts, which can lead to pressure buildup in a closed system. Ensure reactors are equipped with proper venting and pressure relief systems.[2]
-
Static Discharge: When handling large quantities of flammable organic solvents, proper grounding and bonding of all equipment is essential to prevent static discharge, which can be an ignition source.[16][17]
By understanding the fundamental principles of chemical engineering and anticipating the challenges of scaling up, you can develop robust, safe, and efficient processes for the synthesis of dichlorophenylpyridine intermediates.
References
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem. 2
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem. 11
-
BenchChem. (2025). Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis. Benchchem. 3
-
Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. 16
-
Academia.edu. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu. 18
-
BenchChem. Laboratory Scale Synthesis of 2,6-Dichloro-3-pyridylamine: An Application Note. Benchchem. 19
-
Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth. 1
-
PMC. Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. PMC. 20
-
ResearchGate. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. ResearchGate. 12
-
Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. 17
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. 14
-
BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Benchchem. 4
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 15
-
Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Organic Syntheses. 21
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. 22
-
Abdelhamid, I. A., et al. (2020, November 18). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. 23
-
PMC. (2025, November 30). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC. 24
-
ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. 8
-
BenchChem. Application Notes and Protocols for the Synthesis of Pyridine Derivatives. Benchchem. 25
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. 6
-
PMC. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. 26
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Bis(p-tolyl)pyridine: Starting Materials and. Benchchem. 9
-
MDPI. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. 27
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. 10
-
ACS. (2023, January 13). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. ACS. 28
-
Wordpress. Pyridine Ring Synthesis. Wordpress. 5
-
BenchChem. troubleshooting guide for Paal-Knorr pyrrole synthesis. Benchchem. 29
-
OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. 31
-
Ars Pharmaceutica. Scale-up synthesis of TAP7f, an antitumoral triazolyl peptidyl penicillin. Ars Pharmaceutica. 32
-
Zich, A., et al. (2025, August 7). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. ResearchGate. 13
-
ACS Publications. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. 33
-
ACS Publications. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. 34
-
PubMed. (2022, April 15). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed. 35
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- 5. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
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- 7. (PDF) Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines [academia.edu]
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Refinement of crystallization methods for X-ray quality crystals
Welcome to the Macromolecular Crystallography Technical Support Center . This resource is engineered for structural biologists, researchers, and drug development professionals who need to troubleshoot and refine protein crystals for high-resolution X-ray crystallography.
Rather than relying on trial and error, this guide approaches crystallization as a highly tunable thermodynamic and biochemical system. Below, you will find targeted FAQs, self-validating protocols, and mechanistic explanations to help you overcome common crystallization bottlenecks.
Module 1: Overcoming the Nucleation Bottleneck
Q: My initial screening yielded showers of microcrystals and thin, fragile needles. How can I shift the equilibrium to produce single, X-ray quality macroscopic crystals?
A: This is a classic thermodynamic problem. The formation of a crystal occurs in two distinct phases: nucleation and crystal growth. Nucleation requires a highly supersaturated environment to overcome the initial kinetic barrier of forming a stable lattice. However, if the protein remains in this highly supersaturated state, spontaneous nucleation continues unabated, rapidly depleting the soluble protein and resulting in a "shower" of poorly ordered microcrystals.
To resolve this, you must decouple nucleation from growth using Microseeding . By mechanically fracturing your initial poor crystals into submicroscopic "seeds" and transferring them into a new drop that is only mildly supersaturated (the metastable zone), you bypass the thermodynamic barrier of spontaneous nucleation. The protein molecules will instead orderly deposit onto the pre-existing seed lattice, promoting the growth of large, single crystals.
Protocol: Automated Microseed Matrix Screening (rMMS)
This protocol is a self-validating system: successful execution will yield a clear drop background with 1-5 large crystals, rather than the original microcrystalline shower.
-
Harvesting: Transfer 2–3 drops containing the initial microcrystalline showers into a microcentrifuge tube containing 50 µL of the stabilizing reservoir solution and a PTFE Seed Bead.
-
Homogenization: Vortex the tube in 30-second bursts on ice. The mechanical shear forces fracture the crystals into millions of submicroscopic nuclei.
-
Serial Dilution: Perform a serial dilution of the seed stock (from 10−1 to 10−5 ) using the stabilizing solution.
-
Matrix Setup: Using an automated liquid handler, dispense the protein, the new random matrix screen solution, and the diluted seed stock in a 2:1:1 ratio.
-
Validation: Monitor the drops over 72 hours. If drops remain completely clear, the supersaturation is too low. If showers reappear, the seed stock is too concentrated. The optimal dilution will yield a few macroscopic crystals in a clean background.
Fig 1. Sequential workflow for decoupling crystal nucleation from growth via microseeding.
Module 2: Post-Crystallization Lattice Shrinkage
Q: I have visually perfect, large crystals, but they diffract poorly (e.g., >8 Å resolution) or exhibit high mosaicity. Should I abandon this condition?
A: Do not discard the condition yet. Visually perfect crystals often suffer from loose molecular packing and excessively high bulk solvent content (frequently >60%). This high solvent content dampens the high-resolution diffraction signal and increases internal disorder.
Crystal Dehydration is a powerful post-crystallization treatment designed to physically shrink the crystal lattice. By carefully extracting water from the crystal channels, the unit cell volume decreases, forcing the protein molecules into tighter, more rigid intermolecular contacts. This reduction in solvent content directly correlates with a dramatic extension of the X-ray diffraction limit.
Protocol: Controlled Dehydration via Vapor Diffusion
-
Baseline Establishment: Mount and flash-cool a native crystal directly from the mother liquor to establish the baseline X-ray diffraction resolution and unit cell dimensions.
-
Equilibration: Transfer a coverslip containing a drop with the remaining crystals over a new reservoir well. This new well should contain the original mother liquor supplemented with a higher concentration of the precipitant (e.g., +5% to +10% PEG or salt).
-
Incubation: Seal the well and allow vapor equilibration for 12 to 24 hours. Causality: The vapor pressure differential drives bulk water out of the crystal drop and into the reservoir, slowly and uniformly shrinking the crystal lattice.
-
Validation: Flash-cool the dehydrated crystal and collect diffraction data. A successful dehydration will manifest as a measurable reduction in unit cell volume and an extension of the resolution limit.
Quantitative Impact of Refinement Techniques
The table below summarizes the empirical impact of targeted refinement techniques on X-ray diffraction resolution across various challenging targets:
| Target Protein | Initial Resolution | Final Resolution | Refinement Technique | Reference |
| Bovine Serum Albumin (BSA) | ~8.0 Å | 3.2 Å | Vapor Diffusion Dehydration | |
| Cas5a (A. fulgidus) | 3.2 Å | 1.95 Å | Open-Air Dehydration | |
| LptA (E. coli) | >5.0 Å | 3.4 Å | Open-Air Dehydration | |
| 8R-Lipoxygenase (8R-LOX) | 3.2 Å | 2.0 Å | Loop Deletion (Engineering) |
Module 3: Biochemical Refinement and Lattice Engineering
Q: Dehydration and additive screening failed. The crystal lattice remains inherently unstable and diffracts poorly. What is the mechanistic cause, and how can I engineer a solution?
A: If thermodynamic and post-crystallization treatments fail, the structural integrity of the crystal lattice is likely being disrupted by the protein's intrinsic biophysics. Highly flexible surface elements—such as unstructured loops, dynamic domains, or variable glycosylation sites—create severe entropic penalties. These flexible regions physically clash with neighboring molecules, preventing the formation of the rigid, repeating lattice required for high-resolution diffraction.
The solution is Surface Entropy Reduction (SER) or Loop Deletion . By analyzing the protein sequence and selectively deleting highly flexible, non-catalytic surface loops, you can engineer a more rigid molecule. For example, the deletion of a specific Ca2+ -dependent membrane-insertion loop in 8R-lipoxygenase (8R-LOX) eliminated steric hindrance during lattice formation, improving the diffraction limit from a modest 3.2 Å to a highly detailed 2.0 Å.
Fig 2. Logical decision tree for troubleshooting and refining poorly diffracting protein crystals.
References
- Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates.
- Improving diffraction resolution using a new dehydration method.
- Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data.
- Improving protein crystal quality by selective removal of a Ca2+-dependent membrane-insertion loop.
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridinemethanol Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. Pyridinemethanol, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure reaction monitoring, purity assessment, and final product quality.[1] This guide provides an in-depth comparison of three common analytical techniques for pyridinemethanol quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
The objective of this document is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and cross-validate the most appropriate analytical method for their specific application. The comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The Imperative of Method Validation and Cross-Validation
Before delving into the comparative analysis, it is crucial to understand the foundational importance of method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection and quantitation.[4][6]
Cross-validation becomes necessary when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method between laboratories or when comparing a new method to an established one.[5][7] It establishes the inter-method reliability and ensures that the data generated are consistent and comparable.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is often a balance between performance characteristics, sample matrix complexity, and available instrumentation. The following sections detail the principles and typical performance of HPLC, GC, and UV-Vis Spectrophotometry for pyridinemethanol analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode with UV detection, is a powerful and versatile technique for the analysis of polar aromatic compounds like pyridinemethanol.[1]
Principle of Operation: The sample is dissolved in a liquid mobile phase and injected into a column packed with a solid stationary phase (e.g., C18).[1] The separation is based on the differential partitioning of pyridinemethanol between the two phases. The separated analyte is then detected by a UV detector as it elutes from the column. The absorption of UV light by the pyridine ring allows for quantification.[1][8]
Typical Performance: HPLC methods for pyridinemethanol offer excellent linearity and precision.[1] A well-developed method can achieve a wide linear range with a correlation coefficient (r²) exceeding 0.999.[1]
Gas Chromatography (GC)
Gas chromatography is a highly sensitive and selective technique suitable for volatile and thermally stable compounds like pyridinemethanol.[9]
Principle of Operation: The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.[9][10]
Typical Performance: GC methods, especially when coupled with mass spectrometry (GC-MS), provide exceptional selectivity and low limits of detection.[1] This makes them ideal for analyzing pyridinemethanol in complex matrices where specificity is a concern.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more cost-effective method that can be employed for the quantification of pyridinemethanol in straightforward sample matrices.[1]
Principle of Operation: This technique relies on the principle that molecules absorb light at specific wavelengths. The pyridine ring in pyridinemethanol exhibits a characteristic UV absorbance.[1][11] By measuring the amount of light absorbed by a sample at a specific wavelength (λmax), the concentration of pyridinemethanol can be determined using a calibration curve.[1]
Typical Performance: While rapid and economical, UV-Vis spectrophotometry is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[1] Its sensitivity and specificity are generally lower than that of chromatographic methods.
Cross-Validation Study Design: A Hypothetical Approach
To objectively compare these three methods, a cross-validation study would be designed. The following illustrates the logical workflow for such a study.
Caption: A generalized workflow for the cross-validation of analytical methods.
Data Presentation: Performance Comparison
The following table summarizes hypothetical but realistic quantitative data from a cross-validation study comparing the three analytical methods for pyridinemethanol quantification.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Analysis Time per Sample | ~10 min | ~15 min | ~5 min |
This data is representative and may vary based on specific instrumentation and experimental conditions.[1]
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the reproducibility of analytical methods.[12]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of pyridinemethanol in the mobile phase. Perform serial dilutions to create calibration standards from 0.5 to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.[1]
Caption: A simplified workflow for HPLC analysis.
Gas Chromatography (GC-FID) Protocol
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., wax-based).[13]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of pyridinemethanol in a suitable solvent like methanol. Create calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute to fall within the calibration range.
Caption: A simplified workflow for GC analysis.
UV-Vis Spectrophotometry Protocol
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Standard Preparation: Prepare a stock solution of pyridinemethanol and serially dilute to create standards covering the desired concentration range (e.g., 5-50 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in the solvent to a theoretical concentration within the linear range of the assay.[1]
Caption: A simplified workflow for UV-Vis spectrophotometry.
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency in scientific research and pharmaceutical manufacturing.
-
HPLC-UV stands out as a robust, reliable, and versatile method for the routine quantification of pyridinemethanol. It offers an excellent balance of sensitivity, precision, and accuracy, making it suitable for most quality control applications.
-
GC-FID/MS is the method of choice when high sensitivity and specificity are required, particularly for trace-level analysis or in the presence of complex sample matrices that could interfere with other methods.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool for simple, relatively pure samples. However, its lower specificity makes it less suitable for complex mixtures or for regulatory submissions requiring high-quality data.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, a principle encapsulated in the concept of the "Analytical Target Profile" (ATP) introduced in ICH Q14.[3][4] By understanding the strengths and limitations of each technique and by adhering to rigorous validation and cross-validation protocols, researchers can ensure the generation of accurate, reliable, and defensible analytical data.
References
-
ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]
-
Potter, W. (1991, December). Pyridine. Method number: PV2295. OSHA Salt Lake Technical Center. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). Talanta, 72(2), 265-272.
- Wang, Y., Zhou, Y., & Li, L. (2013). Research of Pyridine in Air by Headspace Sampler-Gas Chromatography. Environmental Monitoring in China, 29(2), 62-64.
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Bioanalytical method validation: an updated review. Journal of pharmaceutical and biomedical analysis, 44(3), 567-575.
-
ResearchGate. (n.d.). UV-VIS spectra of pyridine complex 1f in MeOH in the light (red) and in the dark (green). Retrieved from [Link]
-
IntechOpen. (2018, April 25). Validation of Analytical Methods. Retrieved from [Link]
- Al-Asmari, A. I. (2017). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of basic and clinical pharmacy, 8(4), 183.
-
Khan Academy. (2014, July 14). UV/Vis spectroscopy - Khan Academy Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. resolvemass.ca [resolvemass.ca]
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- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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- 13. agilent.com [agilent.com]
Comparative thermostability analysis of furin-inhibitor complexes
Comparative Thermostability Analysis of Furin-Inhibitor Complexes: A Biophysical Guide for Lead Optimization
As a Senior Application Scientist, I frequently observe drug discovery campaigns stall not because of poor biochemical potency, but due to a lack of rigorous biophysical validation. Furin, a proprotein convertase responsible for the proteolytic maturation of viral glycoproteins (e.g., SARS-CoV-2 Spike, RSV fusion protein) and cancer-related pro-proteins, is a highly sought-after therapeutic target[1],[2]. However, its highly conserved active-site cleft makes designing specific, bioavailable inhibitors exceptionally challenging[1].
To bridge the gap between high-throughput biochemical screening (e.g., MALDI-TOF-MS activity assays) and structural biology, we rely on thermostability analysis—specifically Differential Scanning Fluorimetry (nanoDSF). By measuring the melting temperature ( Tm ) of the furin-inhibitor complex, we can quantify target engagement, understand binding kinetics, and differentiate between canonical substrate-like binders and novel induced-fit modulators[1].
This guide objectively compares the thermostability profiles of different furin inhibitor classes and provides a self-validating experimental framework for your own discovery pipeline.
The Biophysical Causality: Why Thermostability Dictates Efficacy
When a small molecule binds to a folded protein, it thermodynamically stabilizes the native state, shifting the equilibrium away from the unfolded state. This stabilization manifests as an increase in the melting temperature ( ΔTm ).
For furin, canonical substrate-like inhibitors (e.g., Hexa-D-Arginine or Dec-RVKR-CMK) bind the active site via standard polar and charged interactions[1]. While effective biochemically, they often suffer from poor pharmacokinetic properties and lack of specificity.
In contrast, novel non-canonical small molecules, such as (3,5-dichlorophenyl)pyridine-based inhibitors, induce a massive conformational rearrangement[1]. They expose a centrally buried tryptophan residue (Trp254), creating an extended hydrophobic surface patch where the inhibitor anchors itself[1]. This induced-fit mechanism results in slow off-rate kinetics and a profound entropic gain, which is perfectly captured by a massive ΔTm in nanoDSF experiments[1].
Comparative Data: Substrate-Like vs. Induced-Fit Inhibitors
The table below synthesizes the biophysical performance of unliganded furin versus furin complexed with different inhibitor classes. Notice the direct correlation between the cellular potency ( IC50 ) and the gain in thermostability ( ΔTm ).
| System / Complex | Inhibitor Class | IC50 (nM) | Tm (°C) | ΔTm (°C) | Binding Mechanism |
| Apo Furin | None | N/A | 57.7 ± 0.1 | 0.0 | Unliganded native state |
| Furin + Hexa-D-Arg | Substrate-like | 152.0 | ~59.5 | ~1.8 | Canonical active-site binding |
| Furin + Compound 1 | Dichlorophenylpyridine | 2.3 | 68.0 | +10.3 | Induced-fit (Trp exposure) |
| Furin + Compound 2 | Dichlorophenylpyridine | 1.3 | 69.3 | +11.6 | Induced-fit (Trp exposure) |
Note: Data synthesized from structural stabilization experiments utilizing nanoDSF methodologies. Compound 1 and 2 refer to specific (3,5-dichlorophenyl)pyridine derivatives[1].
Visualizing the Mechanisms and Workflows
Thermodynamic stabilization pathways of furin by different inhibitor classes.
Step-by-step nanoDSF workflow for furin-inhibitor thermostability profiling.
Self-Validating nanoDSF Protocol for Furin Complexes
To ensure scientific integrity, a thermostability protocol cannot just be a list of steps; it must be a self-validating system. The following methodology incorporates internal controls to verify that the observed ΔTm is a true reflection of 1:1 binding stoichiometry and not an artifact of buffer conditions or compound aggregation.
Step 1: Protein Preparation & Baseline Establishment
-
Action: Buffer-exchange recombinant soluble furin into an assay buffer containing 100 mM HEPES (pH 7.0), 1 mM CaCl2 , and 0.01% Brij-35. Dilute to a final working concentration of 2 µM.
-
Causality: Furin is a calcium-dependent protease; omitting CaCl2 destabilizes the apo-state, artificially inflating the apparent ΔTm of inhibitors that might independently coordinate the active site. Brij-35 prevents non-specific adsorption to the glass capillaries.
Step 2: Equilibrium Incubation (The Self-Validation Step)
-
Action: Incubate 2 µM furin with 20 µM of the inhibitor (10-fold molar excess) for 45 minutes at 25 °C. Include a DMSO-only vehicle control.
-
Causality: Induced-fit inhibitors exhibit slow association/dissociation kinetics[1]. A 45-minute incubation ensures thermodynamic equilibrium is reached prior to thermal ramping. The DMSO control validates that the solvent itself does not induce a thermal shift.
Step 3: nanoDSF Capillary Loading & Thermal Ramping
-
Action: Aspirate 10 µL of the complex into standard nanoDSF grade glass capillaries. Apply a thermal ramp from 20 °C to 95 °C at a strict rate of 1 °C/min.
-
Causality: nanoDSF measures intrinsic tryptophan and tyrosine fluorescence (excitation at 280 nm, emission at 330 nm and 350 nm). As furin unfolds, the microenvironment of its intrinsic fluorophores (like the buried Trp254) changes[1]. A 1 °C/min ramp rate ensures the unfolding process remains close to equilibrium, preventing kinetic trapping that skews the Tm .
Step 4: Data Deconvolution
-
Action: Plot the ratio of fluorescence ( F350/F330 ) against temperature. Calculate the Tm from the peak of the first derivative ( ∂(F350/F330)/∂T ).
-
Causality: The ratio metric eliminates signal artifacts caused by sample evaporation or minor capillary defects, isolating the pure unfolding event for highly reproducible ΔTm calculations.
References
-
Title: Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism Source: ACS Chemical Biology URL: [Link]
-
Title: Furin cleavage of the respiratory syncytial virus fusion protein is not a requirement for its transport to the surface of virus-infected cells Source: Microbiology Society (Journal of General Virology) URL: [Link]
Sources
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
